3-Amino-2-ethylquinazolin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-amino-2-ethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBRNDGRQUZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341947 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50547-51-8 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-ethyl-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one from Methyl Anthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-amino-2-ethylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, methyl anthranilate. The synthesis is a versatile and efficient two-step process involving an initial acylation followed by a cyclization-amination reaction. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important heterocyclic compound.
Synthetic Pathway Overview
The synthesis of this compound from methyl anthranilate proceeds through two key transformations:
-
N-Acylation: The amino group of methyl anthranilate is acylated using a propionylating agent to form the intermediate, methyl 2-(propionamido)benzoate.
-
Cyclization with Hydrazine: The acylated intermediate undergoes a cyclization reaction with hydrazine hydrate, which serves as both a nucleophile and a cyclizing agent, to yield the final product, this compound.
This synthetic approach is favored for its operational simplicity and the typically high yields obtained.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(propionamido)benzoate (Intermediate 2)
Methodology:
To a solution of methyl anthranilate (1) (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, propionyl chloride (1.1 equivalents) is added dropwise at 0 °C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a dilute acid solution (e.g., 1N HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude methyl 2-(propionamido)benzoate (2), which can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound (3)
Methodology:
The intermediate methyl 2-(propionamido)benzoate (2) (1 equivalent) is dissolved in a suitable solvent, such as ethanol. To this solution, an excess of hydrazine hydrate (3-5 equivalents) is added. The reaction mixture is then heated to reflux for 6-8 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol to remove any unreacted starting material and hydrazine. The final product, this compound (3), is obtained as a crystalline solid and can be further purified by recrystallization from ethanol to achieve high purity.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Methyl 2-(propionamido)benzoate (2) | C₁₁H₁₃NO₃ | 207.23 | 85-95 | 68-70 |
| This compound (3) | C₁₀H₁₁N₃O | 189.22 | 80-90 | 152-154 |
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound from methyl anthranilate.
Caption: Synthetic pathway for this compound.
Alternative Synthetic Route: The Benzoxazinone Intermediate
An alternative, yet closely related, synthetic strategy involves the formation of a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. This method is particularly common when starting from anthranilic acid.
Alternative Step 1: Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one
In this variation, anthranilic acid is first acylated with propionyl chloride to yield N-propionyl anthranilic acid. This intermediate is then cyclized by heating with a dehydrating agent, most commonly acetic anhydride, to form 2-ethyl-4H-3,1-benzoxazin-4-one.[2][3][4]
Alternative Step 2: Conversion to this compound
The isolated 2-ethyl-4H-3,1-benzoxazin-4-one is subsequently reacted with hydrazine hydrate in a suitable solvent like ethanol. The hydrazine attacks the carbonyl group, leading to the opening of the benzoxazinone ring, followed by an intramolecular cyclization to furnish the desired this compound.[5][6]
Logical Relationship Diagram: Key Reagents and Transformations
The following diagram outlines the logical relationship between the starting material, key reagents, intermediates, and the final product in the primary synthetic route.
Caption: Reagents and transformations in the synthesis.
This technical guide provides a comprehensive overview for the synthesis of this compound. The detailed protocols and supplementary information are intended to facilitate the work of researchers in the field of synthetic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
A Technical Guide to the Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one from Propionyl Chloride
Abstract: This document provides a comprehensive technical guide for the synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of the quinazolinone scaffold.[1] The synthesis detailed herein is a robust two-step process commencing from anthranilic acid and propionyl chloride. The methodology involves the initial formation of a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with hydrazine hydrate to yield the target compound. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in drug discovery and organic synthesis.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved in two primary steps. The first step involves the acylation of anthranilic acid with propionyl chloride to form an N-acyl anthranilic acid, which subsequently undergoes cyclodehydration to yield the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. In the second step, this benzoxazinone intermediate is treated with hydrazine hydrate, which acts as a nitrogen nucleophile, leading to the formation of the desired this compound.[2][3][4]
Caption: Overall two-step reaction pathway for the synthesis.
Detailed Experimental Protocols
The following protocols are compiled based on established synthetic methods.[2][5][6] Researchers should perform all operations in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
2.1. Step 1: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one (Intermediate)
This procedure details the formation of the key benzoxazinone intermediate from anthranilic acid.
-
Reagents and Setup:
-
Anthranilic acid (1 equivalent)
-
Propionyl chloride (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
-
Methodology:
-
Dissolve anthranilic acid in anhydrous DMF in the reaction flask. Stir the mixture under a nitrogen atmosphere until a clear solution is obtained.
-
Cool the mixture in an ice bath.
-
Add propionyl chloride dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing 1 liter of cold water, while stirring vigorously.[2]
-
A precipitate of 2-ethyl-4H-3,1-benzoxazin-4-one will form. Continue stirring for 1 hour.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under reduced pressure. The product is often used in the next step without further purification.[2]
-
2.2. Step 2: Synthesis of this compound (Final Product)
This procedure describes the conversion of the benzoxazinone intermediate to the final product.
-
Reagents and Setup:
-
Methodology:
-
Place the crude 2-ethyl-4H-3,1-benzoxazin-4-one from Step 1 into the round-bottom flask and add ethanol to dissolve it.[6]
-
Cautiously add hydrazine monohydrate to the solution in a dropwise manner.[5]
-
Heat the resulting mixture to reflux and maintain it for 1-3 hours. The reaction progress should be monitored by TLC.[3][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[5][6]
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the laboratory procedure, from starting materials to the purified final product.
Caption: Step-by-step laboratory workflow diagram.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Starting Material / Product | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|
| Propionyl Chloride | Reagent | C₃H₅ClO | 92.52 |
| Anthranilic Acid | Starting Material | C₇H₇NO₂ | 137.14 |
| Hydrazine Monohydrate | Reagent | H₆N₂O | 50.06 |
| this compound | Final Product | C₁₀H₁₁N₃O | 189.22[5] |
Table 2: Reaction Conditions and Reported Yield
| Step | Key Transformation | Temperature | Time | Solvent | Reported Yield |
|---|---|---|---|---|---|
| 1 | Anthranilic Acid → Benzoxazinone | Room Temp. | 3-4 hours | DMF | 65-80%[2] |
| 2 | Benzoxazinone → Quinazolinone | Reflux | 1-3 hours | Ethanol | - |
| Overall | Anthranilic Acid Derivative → Final Product | - | - | - | ~82% [5] |
Note: The 82% yield was reported for a similar synthesis starting from methyl 2-aminobenzoate and propionic anhydride, which follows the same core pathway.[5]
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound using propionyl chloride as a key reagent. The procedure involves the formation and subsequent aminolysis of a benzoxazinone intermediate, a common and effective strategy for constructing the quinazolinone core.[3] The provided protocols, data tables, and diagrams offer a clear and actionable framework for researchers to successfully synthesize this valuable compound for applications in pharmaceutical and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
3-Amino-2-ethylquinazolin-4(3H)-one chemical properties and structure
An In-depth Technical Guide on 3-Amino-2-ethylquinazolin-4(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound, serving as a foundational resource for researchers in pharmacology and drug discovery.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with an ethyl group at position 2 and an amino group at position 3. The molecule is planar, including the ethyl group.[2] In the crystalline state, molecules are organized in a head-to-tail orientation, exhibiting π–π stacking interactions.[3] The crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds.[3]
Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N₃O | [3] |
| Molecular Weight | 189.22 g/mol | |
| Appearance | Colorless crystals | [2] |
| Melting Point | 398 K (125 °C) | [2] |
| CAS Registry Number | 50547-51-8 | [4] |
Spectral Data
While specific peak lists for this compound are not detailed in the available literature, its spectroscopic data have been characterized and are reported to be consistent with its structure.[2] An analysis of its analogs and available spectra provides an expected profile:
-
Infrared (IR) Spectroscopy : The FTIR spectrum, typically recorded as a KBr pellet or Nujol mull, would show characteristic absorption bands.[4] For similar quinazolinones, these include a strong C=O (amide) stretch around 1672 cm⁻¹, a C=N stretch, C-N bands, C=C aromatic stretches around 1470-1615 cm⁻¹, and N-H stretching vibrations from the amino group around 3460 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinazolinone core, a singlet for the N-NH₂ protons, and a quartet and triplet for the ethyl group's -CH₂- and -CH₃ protons, respectively.
-
¹³C-NMR : The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 161 ppm), carbons of the aromatic rings, and the two carbons of the ethyl group.
-
-
Mass Spectrometry (MS) : The mass spectrum would confirm the molecular weight with a molecular ion peak [M]⁺ at m/z 189.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported with a yield of 82%. The protocol is as follows:
Step 1: Acylation of Methyl 2-aminobenzoate
-
A mixture of methyl 2-aminobenzoate and 1.4 mole equivalents of propionic anhydride is heated at 105 °C for 30 minutes.
Step 2: Cyclization with Hydrazine
-
The reaction mixture is cooled to 75 °C and diluted with 50 mL of ethanol.
-
Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.
-
The resulting mixture is heated at reflux for 1 hour.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
Step 3: Purification
-
The obtained residue is purified by column chromatography on silica gel.
-
Elution with a 4:1 mixture of hexane/diethyl ether provides the pure this compound.
Crystallization
For structural analysis, single crystals can be obtained:
-
The purified compound is dissolved in a minimal amount of a suitable solvent system.
-
Colorless crystals have been successfully grown from a mixture of ethyl acetate and diethyl ether (1:2 by volume) through slow evaporation.[2]
Biological Context and Significance
The 4(3H)-quinazolinone scaffold is of significant interest in drug development due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]
Derivatives of 3-amino-2-alkylquinazolin-4(3H)-ones have been specifically investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system.[1] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. The ethyl group at the 2-position, along with the amino group at the 3-position, provides a versatile platform for further chemical modification to enhance potency and selectivity against various biological targets.
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the biological role of quinazolinone derivatives as enzyme inhibitors.
References
- 1. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]
- 2. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-氨基-2-甲基-4(3H)-喹唑啉酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-Amino-2-ethylquinazolin-4(3H)-one, a molecule of interest in medicinal chemistry due to the established broad biological activities of the quinazolinone scaffold. This document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and a visualization of the experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₁₀H₁₁N₃O, crystallizes in a triclinic system.[1] Key crystallographic data and refinement details are summarized in the table below for clear reference and comparison.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₁₁N₃O |
| Formula Weight | 189.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0230 (5) |
| b (Å) | 7.6198 (7) |
| c (Å) | 9.7868 (6) |
| α (°) | 69.709 (7) |
| β (°) | 89.242 (5) |
| γ (°) | 75.191 (7) |
| Volume (ų) | 473.27 (7) |
| Z | 2 |
| Data Collection | |
| Diffractometer | Agilent SuperNova Dual Source with Atlas detector |
| Radiation | Cu Kα |
| Temperature (K) | 293 |
| Measured Reflections | 3303 |
| Independent Reflections | 1858 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.061 |
| wR(F²) | 0.196 |
| Goodness-of-fit (S) | 1.07 |
| Parameters | 136 |
| Δρ_max (e Å⁻³) | 0.35 |
| Δρ_min (e Å⁻³) | -0.22 |
Molecular and Crystal Structure Insights
The molecule of this compound is notably planar, which includes the ethyl group.[1][2] This planarity is indicated by the N-C-C-C torsion angle of 1.5 (2)°.[1][2] In the crystal lattice, molecules are organized in a head-to-tail fashion and exhibit π–π stacking interactions with a centroid-to-centroid distance of 3.6664 (8) Å.[1][2] The crystal structure is further stabilized by N—H⋯O hydrogen bonds, which link the molecules to form a 'step' like architecture.[1][2]
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and subsequent crystallization of this compound, as reported in the literature.[1]
Synthesis of this compound
-
A mixture of methyl 2-aminobenzoate and 1.4 mole equivalents of propionic anhydride was heated at 105 °C for 30 minutes.
-
The reaction mixture was then cooled to 75 °C and diluted with 50 mL of ethanol.
-
Hydrazine monohydrate (10 mole equivalents) was added dropwise over a period of 10 minutes.
-
The resulting mixture was refluxed for 1 hour.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The crude residue was purified by column chromatography on silica gel, using a hexane/diethyl ether (4:1 by volume) eluent system.
-
This process yielded this compound as a product.[1]
Crystallization
Single crystals suitable for X-ray diffraction were obtained by dissolving the purified compound in a mixture of ethyl acetate and diethyl ether (1:2 by volume) and allowing for slow evaporation.[1] This yielded colorless crystals of the title compound.[1]
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and structural analysis of this compound.
References
Unveiling the Anticancer Potential of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of 3-Amino-2-ethylquinazolin-4(3H)-one and its derivatives. While specific research on this exact molecule is limited, this document extrapolates from the wealth of data on the broader class of 2,3-disubstituted quinazolin-4(3H)-ones, a scaffold of significant interest in oncology. This guide covers the synthesis, proposed mechanisms of action, and relevant experimental methodologies for evaluating the anticancer potential of this class of compounds.
Introduction to Quinazolinones in Cancer Research
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinazolin-4(3H)-one, in particular, have garnered substantial attention for their potent and diverse anticancer activities.[3][4] These compounds have been investigated for their ability to target various key players in cancer progression, including receptor tyrosine kinases and components of the cell division machinery.[3][5] This guide focuses on the potential of this compound, a member of this promising class, as a candidate for anticancer drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and efficient two-step process, starting from readily available reagents.
A general synthetic pathway involves the following key steps[6][7]:
-
Amide Formation: The synthesis typically begins with the acylation of an anthranilate derivative, such as methyl 2-aminobenzoate, with propionyl chloride or propionic anhydride to form the corresponding amide.
-
Cyclization with Hydrazine: The resulting amide is then treated with hydrazine hydrate. This step facilitates the cyclization of the intermediate to form the desired this compound.
This synthetic route offers a versatile platform for the creation of a library of derivatives by modifying the starting materials, allowing for extensive structure-activity relationship (SAR) studies.
Known Anticancer Mechanisms of Quinazolinone Derivatives
While direct mechanistic studies on this compound are not extensively reported, research on analogous 2,3-disubstituted quinazolin-4(3H)-ones has revealed several key mechanisms of action. These provide a strong foundation for investigating the potential therapeutic targets of the title compound.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A primary and well-documented mechanism for the anticancer activity of many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[8][9][10] Overexpression or mutation of EGFR is a common feature in many cancers, making it a critical therapeutic target.[8] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, that drive tumor growth.[8][9]
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.
Tubulin Polymerization Inhibition
Another significant mechanism of action for certain quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis.[3][11]
Experimental Workflow for Tubulin Polymerization Assay
Caption: A typical workflow for an in vitro tubulin polymerization assay.
Quantitative Data on Anticancer Activity of Quinazolinone Derivatives
Table 1: Cytotoxicity of Quinazolinone Derivatives against Various Cancer Cell Lines
| Compound ID | 2-Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl | Thiazole-ethyl | PC3 (Prostate) | 10 | [1] |
| Derivative B | Phenyl | Thiazole-ethyl | MCF-7 (Breast) | 10 | [1] |
| Derivative C | Phenyl | Thiazole-ethyl | HT-29 (Colon) | 12 | [1] |
| Derivative D | Furanyl | Benzylideneamino | N/A | N/A | [3] |
| Derivative E | Phenyl | Substituted-sulfonamide | A549 (Lung) | N/A | [12] |
| Derivative F | Phenyl | Substituted-sulfonamide | HepG2 (Liver) | N/A | [12] |
| Derivative G | Phenyl | Substituted-sulfonamide | LoVo (Colon) | N/A | [12] |
| Derivative H | Phenyl | Substituted-sulfonamide | MCF-7 (Breast) | N/A | [12] |
| Derivative I | Methyl | Benzylideneamino | RD (Rhabdomyosarcoma) | 14.65 | [13] |
| Derivative J | Methyl | Benzylideneamino | MDA-MB-231 (Breast) | 10.62 | [13] |
| Derivative K | Methyl | Benzylideneamino | MDA-MB-231 (Breast) | 8.79 | [13] |
Note: "N/A" indicates that while the study mentioned cytotoxic activity, specific IC50 values were not provided in the abstract.
Key Experimental Protocols
To facilitate further research into the anticancer properties of this compound and its analogs, this section provides detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[14]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[16][17][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16][17][18]
In Vitro Tubulin Polymerization Assay
Objective: To assess the ability of the test compound to inhibit the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer. Keep the mixture on ice.
-
Plate Preparation: Add the test compound, a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control to the wells of a 96-well plate pre-warmed to 37°C.[19]
-
Initiation of Polymerization: Add the cold tubulin reaction mix to the wells to initiate polymerization.[19]
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of maintaining a temperature of 37°C and measure the fluorescence or absorbance (at 340 nm) at regular intervals for a set period (e.g., 60 minutes).[14][20]
-
Data Analysis: Plot the fluorescence/absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition. Calculate the IC50 value for tubulin polymerization inhibition.[19]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the test compound induces apoptosis (programmed cell death).
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion and Future Directions
The quinazolin-4(3H)-one scaffold represents a highly promising framework for the development of novel anticancer agents. While direct experimental data on this compound is currently limited, the extensive research on its structural analogs strongly suggests its potential as an inhibitor of key oncogenic pathways, including EGFR signaling and tubulin polymerization.
Future research should focus on the synthesis and in-depth biological evaluation of this compound and a focused library of its derivatives. Key areas of investigation should include:
-
Broad-panel cytotoxicity screening against a diverse range of cancer cell lines to identify sensitive cancer types.
-
Direct enzymatic assays to confirm its inhibitory activity against EGFR, tubulin, and other relevant kinases.
-
Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the compound.
-
In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
A systematic approach, combining chemical synthesis, in vitro screening, and in-depth mechanistic studies, will be crucial in fully elucidating the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Antimicrobial Effects of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide
The quinazolin-4(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial effects.[1][2] Derivatives of this core structure have demonstrated notable activity against various pathogenic bacteria and fungi, making them a subject of ongoing research and development for new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of quinazolinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against a panel of microbial strains. The following tables summarize the antimicrobial activity of several 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which are structurally very similar to the target compound.
Table 1: Antibacterial Activity of 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives (Inhibition Zone in mm)
| Compound | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A-1 | Very Good Activity | Very Good Activity | Good Activity | Good Activity | [3] |
| Derivative A-2 | - | - | Excellent Activity | - | [3] |
| Derivative A-4 | - | Very Good Activity | Very Good Activity | Excellent Activity | [3] |
| Derivative A-5 | Very Good Activity | Very Good Activity | - | Good Activity | [3] |
Table 2: Antifungal Activity of 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives (Inhibition Zone in mm)
| Compound | Aspergillus niger | Candida albicans | Reference |
| Derivative A-3 | Excellent Activity | - | [3] |
| Derivative A-5 | Very Good Activity | Very Good Activity | [3] |
| Derivative A-6 | Very Good Activity | Excellent Activity | [3] |
Table 3: Minimum Inhibitory Concentration (MIC) of Quinazolin-4(3H)-one Derivatives (µg/mL)
| Compound | Escherichia coli | Salmonella typhimurium | Aspergillus fumigatus | Candida albicans | Reference |
| Hydrazone Derivative 4a | 8 | 8 | - | - | [4] |
| Hydrazone Derivative 4b | 8 | 8 | 16-128 | 16-128 | [4] |
| Hydrazone Derivative 4c | - | - | 2-8 | 2-8 | [4] |
| Formyl-pyrazole Derivative 5a | 1-16 | 1-16 | 1-16 | 1-16 | [4] |
| Formyl-pyrazole Derivative 5b | 32 | 32 | 32 | 32 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the antimicrobial evaluation of quinazolinone derivatives.
Synthesis of 3-amino-2-alkyl-quinazolin-4(3H)-one
A common synthetic route to 3-amino-2-alkyl-quinazolin-4(3H)-ones involves a two-step process. First, an anthranilic acid derivative is acylated, followed by cyclization with hydrazine hydrate. For the synthesis of the specific compound, 3-amino-2-ethylquinazolin-4(3H)-one, the following protocol has been described:
-
A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.
-
The mixture is then cooled to 75 °C and diluted with ethanol.
-
Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.
-
The mixture is refluxed for 1 hour.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield this compound.[5]
Antimicrobial Susceptibility Testing
1. Agar Disc-Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to a test compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a McFarland standard of 0.5.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at a temperature and duration appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[3]
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4][6]
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: A generalized workflow for the antimicrobial screening of a novel compound.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that quinazolinone derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4]
Caption: Proposed mechanism of action for quinazolinone derivatives via inhibition of DNA gyrase.
References
- 1. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 5. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
The Ascendant Pharmacophore: A Technical Guide to 3-Amino-2-ethylquinazolin-4(3H)-one Derivatives and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold, a fused heterocyclic system, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among its myriad derivatives, the 3-amino-2-ethylquinazolin-4(3H)-one core has emerged as a particularly promising pharmacophore. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of these derivatives. It consolidates quantitative data from numerous studies, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Quinazolinones and their derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are structurally characterized by a bicyclic system where a benzene ring is fused to a pyrimidinone ring. The versatility of the quinazolinone nucleus allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. This structural flexibility has enabled the development of compounds with anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities.
This guide focuses specifically on this compound derivatives, a subset that has shown exceptional potential. The presence of the amino group at the 3-position and the ethyl group at the 2-position provides a unique chemical architecture for further derivatization, leading to compounds with enhanced potency and selectivity.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, is typically achieved through a multi-step process commencing from readily available starting materials like methyl anthranilate. The general synthetic strategy involves the acylation of the anthranilate followed by cyclization with hydrazine.
General Synthesis Workflow
The following diagram illustrates a common workflow for the synthesis of this compound and its subsequent derivatization.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a detailed method for the synthesis of the core compound.
Materials:
-
Methyl 2-aminobenzoate
-
Propionic anhydride
-
Ethanol
-
Hydrazine monohydrate
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.[1]
-
The mixture is then cooled to 75 °C and diluted with ethanol (50 mL).[1]
-
Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.[1]
-
The reaction mixture is refluxed for 1 hour.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.[1]
-
The resulting residue is purified by column chromatography on silica gel using a hexane/diethyl ether (4:1 by volume) eluent to yield this compound.[1]
Biological Significance and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. The following sections detail their significance in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 0.20 ± 0.02 | [2] |
| Derivative B | A2780 (Ovarian) | 0.14 ± 0.03 | [2] |
| Derivative C | PC3 (Prostate) | 10 | [3] |
| Derivative D | HT-29 (Colon) | 12 | [3] |
| Derivative E | NCI-H460 (NSCLC) | 0.789 | |
| 6b | SNB-19 (CNS) | 0.67 | [4] |
| QDAU5 | - | 0.77 nM (VEGFR-2) | [5] |
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 by certain this compound derivatives blocks the downstream signaling cascade, leading to a reduction in tumor vascularization.
CDK2 Signaling Pathway:
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[7] Dysregulation of CDK2 activity is a hallmark of many cancers. Certain quinazolinone derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability and determine the IC50 value.
Anticonvulsant Activity
Several this compound derivatives have been investigated for their potential as anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure model.
The following table presents the anticonvulsant activity of selected derivatives.
| Compound ID | MES Test (% Protection at 100 mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| Derivative F | 100% | >300 | [9] |
| Derivative G | 83% | 250 | [9] |
| Derivative H | 75% | >300 | [9] |
| 5f | ED50 = 28.90 mg/kg | - | [10] |
| 5b | ED50 = 47.38 mg/kg | - | [10] |
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock generator with corneal or auricular electrodes
-
Test compounds and vehicle
-
Topical anesthetic (for corneal electrodes)
Procedure:
-
Administer the test compound to the animals at various doses and time points.
-
At the time of peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the electrodes.[10]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.[10]
-
Calculate the percentage of protection for each dose group and determine the median effective dose (ED50).
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a variety of bacterial and fungal strains. These compounds have demonstrated promising activity, particularly against Gram-positive bacteria.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against different microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound II | S. aureus | 1.56 | [11] |
| Compound II | S. typhimurium | 3.125 | [11] |
| Compound IVe | B. cereus | 1.56 | [11] |
| 3a | S. aureus | 25.6 ± 0.5 | [12] |
| 3a | B. subtilis | 24.3 ± 0.4 | [12] |
| 3a | P. aeruginosa | 30.1 ± 0.6 | [12] |
| 3a | E. coli | 25.1 ± 0.5 | [12] |
| 3a | A. fumigatus | 18.3 ± 0.6 | [12] |
| 3a | S. cerevisiae | 23.1 ± 0.4 | [12] |
| 3a | C. albicans | 26.1 ± 0.5 | [12] |
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[13]
-
Inoculate each well with a standardized suspension of the microorganism.[13]
-
Include a growth control (no compound) and a sterility control (no inoculum).[13]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.[13]
Anti-inflammatory Activity
Certain derivatives of this compound have exhibited significant anti-inflammatory properties in preclinical models. The mechanism of action is often attributed to the inhibition of inflammatory mediators.
The following table shows the percentage of edema inhibition by selected derivatives in the carrageenan-induced paw edema model.
| Compound ID | % Edema Inhibition (at 50 mg/kg) | Reference |
| QA-2 | 82.75% (after 4 hours) | [14] |
| QA-6 | 81.03% (after 4 hours) | [14] |
| 21 | 32.5% | [15] |
| 15 | 27.3% | [15] |
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Pletismometer or calipers to measure paw volume/thickness
-
Test compounds and vehicle
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw.[16]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the available data. The nature and position of substituents on the quinazolinone ring and the 3-amino group significantly influence the biological activity. For instance, the introduction of specific aromatic or heterocyclic moieties can enhance the anticancer or antimicrobial potency. Further detailed SAR studies are crucial for the rational design of more potent and selective derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated a remarkable range of biological activities, including promising anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide has provided a consolidated resource of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data and detailed experimental protocols.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to more extensive in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
The continued exploration of this compound derivatives holds significant promise for the development of new and effective therapeutic agents for a variety of diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle | Semantic Scholar [semanticscholar.org]
- 3. clyte.tech [clyte.tech]
- 4. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Spectroscopic Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one: Application Notes and Protocols
These application notes provide a comprehensive guide for the spectroscopic analysis of 3-Amino-2-ethylquinazolin-4(3H)-one, a quinazolinone derivative of interest to researchers in medicinal chemistry and drug development. This document outlines detailed experimental protocols for various spectroscopic techniques and presents key data for the characterization of this compound.
Introduction
This compound is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse pharmacological activities.[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are essential tools for this purpose. This document details the standardized protocols for these analyses and provides expected spectroscopic data for this compound and its close analogs.
Synthesis
This compound can be synthesized via a two-step process.[2] Initially, methyl anthranilate is treated with propionyl chloride to form an amide intermediate.[2] This intermediate is then reacted with hydrazine to yield the final product.[2] Another reported method involves heating a mixture of methyl 2-aminobenzoate and propionic anhydride, followed by treatment with hydrazine monohydrate.[3]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of a complete set of published spectra for the title compound, representative data from closely related analogs, primarily 3-amino-2-methylquinazolin-4(3H)-one, are included for comparative purposes.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.
Table 1: Representative ¹H NMR Data for 3-Amino-quinazolin-4(3H)-one Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| 3-Amino-2-methylquinazolin-4(3H)-one | CDCl₃ | 7.92-7.90 (d, J = 9.56 Hz, 2H), 7.30-7.27 (m, 2H), 6.50 (s, 2H), 2.07 (s, 3H) | Ar-H, Ar-H, NH₂, CH₃ |
| 3-Amino-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H), 2.66 (s, 3H) | H₅, Ar-H, Ar-H, NH₂, CH₃ |
Data for 3-Amino-2-methylquinazolin-4(3H)-one is presented as a close structural analog.[4][5]
For this compound, the signals for the ethyl group would be expected to appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) ppm |
| CDCl₃ | 162.7, 154.9, 147.9, 134.1, 126.9, 126.4, 126.0, 120.5, 26.6, 11.2 |
Source: SpectraBase.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The quinazolinone core exhibits characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for Quinazolinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3461, 1614 | Amine group |
| C=O Stretch | 1672 | Amide carbonyl |
| C=N Stretch | 1672 | Imine group |
| C=C Stretch | 1471, 1614 | Aromatic ring |
| C-N Stretch | 1338 | Carbon-Nitrogen bond |
Data is for a representative 3-amino-2-substituted quinazolin-4(3H)-one.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (C₁₀H₁₁N₃O), the expected molecular weight is approximately 189.22 g/mol .
Table 4: Mass Spectrometry Data
| Technique | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 190.0975 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 5: Representative UV-Vis Absorption Data for 3-Amino-quinazolin-4(3H)-one Derivatives
| Compound | Solvent | λmax (nm) |
| 3-Amino-2-methylquinazolin-4(3H)-one | Ethanol | 230, 245, 320 |
| 3-Amino-2-methylquinazolin-4(3H)-one | Methanol | 273 |
Data for 3-Amino-2-methylquinazolin-4(3H)-one is presented as a close structural analog.[4][5]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR Spectroscopy (KBr Pellet Method).
-
Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.
Mass Spectrometry (MS)
Caption: General Workflow for Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent and infused into the source.
-
Ionization: The sample is ionized. ESI is a soft ionization technique suitable for determining the molecular ion.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation
The collective data from these spectroscopic techniques allows for the unambiguous structural confirmation of this compound.
Caption: Logical Flow of Spectroscopic Data Interpretation.
-
NMR data confirms the connectivity of the carbon and hydrogen atoms, including the aromatic protons of the quinazolinone ring and the protons of the ethyl and amino groups.
-
IR spectroscopy verifies the presence of key functional groups, such as the amine (N-H), amide carbonyl (C=O), and aromatic (C=C) moieties.
-
Mass spectrometry confirms the molecular weight of the compound.
-
UV-Vis spectroscopy provides information about the conjugated π-system of the quinazolinone core.
By combining the information from these techniques, researchers can confidently verify the identity and purity of synthesized this compound, ensuring the reliability of subsequent biological or chemical studies.
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Amino-2-ethylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental NMR data for this specific molecule, this document presents predicted spectral data based on closely related analogues. Detailed protocols for the synthesis and NMR analysis are also provided to enable researchers to obtain and interpret their own experimental data.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 3-amino-2-methylquinazolin-4(3H)-one and other substituted quinazolinones. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.15 - 8.25 | dd | J = 8.0, 1.5 |
| H-6 | 7.30 - 7.40 | t | J = 7.5 |
| H-7 | 7.70 - 7.80 | t | J = 8.0 |
| H-8 | 7.50 - 7.60 | d | J = 8.0 |
| -NH₂ | 5.10 - 5.30 | s (broad) | - |
| -CH₂- | 2.80 - 2.90 | q | J = 7.5 |
| -CH₃ | 1.30 - 1.40 | t | J = 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158.0 - 159.0 |
| C-4 | 163.0 - 164.0 |
| C-4a | 120.0 - 121.0 |
| C-5 | 126.0 - 127.0 |
| C-6 | 125.5 - 126.5 |
| C-7 | 134.0 - 135.0 |
| C-8 | 126.5 - 127.5 |
| C-8a | 148.0 - 149.0 |
| -CH₂- | 25.0 - 26.0 |
| -CH₃ | 11.0 - 12.0 |
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves a two-step process starting from methyl 2-aminobenzoate.[1]
Materials:
-
Methyl 2-aminobenzoate
-
Propionic anhydride
-
Ethanol
-
Hydrazine monohydrate
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.
-
The mixture is then cooled to 75 °C and diluted with ethanol.
-
Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.
-
The reaction mixture is refluxed for 1 hour.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a hexane/diethyl ether (4:1) eluent to yield this compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
Procedure:
-
Weigh the desired amount of the synthesized compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Place a small plug of glass wool into a Pasteur pipette to create a filter.
-
Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and NMR analysis.
References
Application Note: FT-IR and Mass Spectrometry Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds frequently utilized in drug design due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The structural characterization of these compounds is a critical step in their development and quality control. This application note details the analytical protocols for the characterization of a specific derivative, 3-Amino-2-ethylquinazolin-4(3H)-one, using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). These techniques provide unambiguous confirmation of the compound's molecular structure and purity.
This compound (C₁₀H₁₁N₃O, Molar Mass: 189.22 g/mol ) is a quinazolinone derivative with potential pharmacological applications.[2] Accurate spectral analysis is essential for its identification and for elucidating its chemical properties.
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.
Methodology:
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or a similar instrument is used for analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Caption: Experimental workflow for FT-IR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to confirm the molecular structure.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A Shimadzu LCMS-2010 EV system with an electrospray ionization (ESI) source or a similar mass spectrometer is used.[3]
-
Data Acquisition: The sample solution is introduced into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and the characteristic fragment ions.
Caption: Experimental workflow for Mass Spectrometry analysis.
Data Presentation
FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The table below summarizes the expected vibrational frequencies based on data from similar quinazolinone derivatives.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3461-3300 | Strong, Broad | N-H stretching | Amino (NH₂) group |
| 3120-3012 | Medium | C-H stretching | Aromatic C-H |
| 2978-2894 | Medium | C-H stretching | Aliphatic (ethyl) C-H |
| 1690-1666 | Strong | C=O stretching | Amide carbonyl in quinazolinone ring |
| 1614-1602 | Medium-Strong | C=N stretching | Imine in quinazolinone ring |
| 1581-1471 | Medium-Strong | C=C stretching | Aromatic ring |
| 1338 | Medium | C-N stretching | Amine |
| 767 | Strong | C-H bending | Ortho-disubstituted benzene ring |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The data presented below is based on the expected fragmentation patterns for quinazolinone structures.[6][7]
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 190 | [M+H]⁺ | Protonated molecule of this compound |
| 161 | [M+H - C₂H₅]⁺ | Loss of the ethyl group |
| 133 | [Fragment - CO]⁺ | Subsequent loss of carbon monoxide |
| 119 | [Fragment - N₂]⁺ or [Fragment - CH₂N]⁺ | Further fragmentation of the quinazolinone ring |
| 92 | [C₆H₆N]⁺ | Benzene ring with a nitrogen atom |
Conclusion
The combined application of FT-IR and Mass Spectrometry provides a robust and reliable method for the structural characterization of this compound. The FT-IR spectrum confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the compound's structure through its fragmentation pattern. These protocols and the presented data serve as a valuable resource for researchers involved in the synthesis, quality control, and development of novel quinazolinone-based pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Note and Protocol: Purification of 3-Amino-2-ethylquinazolin-4(3H)-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-ethylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, including this compound. This application note provides a detailed protocol for the purification of this compound by recrystallization, guidance on solvent selection, and expected outcomes.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are ideally present in smaller amounts and have different solubility characteristics, remain dissolved in the solvent. The purified crystals are then isolated by filtration.
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound. The choice of solvent is critical for successful purification. Based on literature, a mixture of ethyl acetate and diethyl ether is a suitable solvent system.[2] Ethanol is also commonly used for the recrystallization of similar quinazolinone derivatives and can be considered as an alternative.[3][4][5]
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethyl Acetate, Diethyl Ether, Ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6]
-
For this compound, a mixture of ethyl acetate and diethyl ether (1:2 by volume) has been reported to be effective.[2] Alternatively, ethanol can be tested.[3][4]
-
-
Dissolution of the Crude Compound:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., the ethyl acetate/diethyl ether mixture) to the flask.
-
Gently heat the mixture while stirring to facilitate dissolution. Add more solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent, as this will reduce the yield of the recrystallized product.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or spectroscopic methods (e.g., NMR, IR).
-
Data Presentation
The effectiveness of the purification process can be evaluated by comparing the properties of the crude and recrystallized product.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | Colorless crystals[2] |
| Yield (%) | - | Typically 70-90% |
| Purity (by HPLC) | e.g., 85% | >99% |
| Melting Point (°C) | e.g., 148-152 °C (broad) | Sharp, close to literature value |
Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution, adding a bit more solvent, and allowing it to cool more slowly.
-
No Crystal Formation: This can occur if too much solvent was used. The solvent can be partially evaporated to concentrate the solution and induce crystallization. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
Low Yield: A low yield may result from using too much solvent, premature crystallization during hot filtration, or the compound being significantly soluble in the cold solvent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.
-
Handle all chemicals with care and refer to their Safety Data Sheets (SDS) for specific handling and disposal information.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Column chromatography protocol for 3-Amino-2-ethylquinazolin-4(3H)-one
An Application Note on the Purification of 3-Amino-2-ethylquinazolin-4(3H)-one via Column Chromatography
Introduction
This compound is a heterocyclic compound belonging to the quinazolinone class. Molecules in this class are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2][3]. Following synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to obtain a compound of high purity for subsequent analysis and biological screening[4]. Column chromatography is a fundamental, versatile, and highly effective purification technique for isolating quinazolinone derivatives based on the differential adsorption of compounds to a stationary phase[5]. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds from a mixture based on their differing affinities for a stationary phase and a mobile phase. In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent). The crude sample is loaded onto the top of the column. As the eluent flows through the column, compounds in the mixture move at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar stationary phase and travel down the column more quickly, while more polar compounds are adsorbed more strongly and elute later. By collecting the eluent in sequential fractions, the desired compound can be isolated in a pure form.
Experimental Protocol
This protocol is adapted from established methods for the purification of this compound and related quinazolinone derivatives[4][6].
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
n-Hexane (ACS grade)
-
Diethyl ether (ACS grade) or Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator
-
Sand (purified)
-
Cotton or glass wool
Step 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)
Optimizing the solvent system is crucial for achieving good separation[5].
-
Prepare a stock solution of the crude product by dissolving a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the crude mixture alongside the starting materials, if available.
-
Develop the TLC plate in various solvent systems. A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate or diethyl ether[5][6].
-
A documented system for this compound is 4:1 Hexane/Diethyl Ether [6]. Other systems like cyclohexane:ethyl acetate (2:1) can also be tested[7].
-
The ideal eluent system should provide a retention factor (Rf) value of approximately 0.2-0.4 for the target compound, ensuring it moves off the baseline and is well-separated from impurities[5].
Step 2: Column Packing (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 4:1 hexane/diethyl ether). A general rule for the amount of silica is a 1:20 to 1:100 ratio of crude sample to silica gel by weight[5].
-
With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica gel to settle, creating a uniform packed bed. Add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading[5].
-
Continuously drain the excess solvent until the solvent level just reaches the top of the sand layer. Never let the column run dry [5].
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent in which it is highly soluble.
-
Using a pipette, carefully apply the dissolved sample solution evenly to the top of the silica gel bed.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Repeat this wash step 1-2 times.
Step 4: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir.
-
Open the stopcock to begin the elution process. Maintain a steady flow rate. For flash chromatography, gentle pressure from a pump or inert gas can be applied[5].
-
Begin collecting the eluent in numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
Step 5: Monitoring the Separation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Spot every few fractions on a TLC plate. It is helpful to co-spot the crude starting material as a reference.
-
Visualize the spots under a UV lamp.
-
Fractions containing only the spot corresponding to the desired product (with an Rf of ~0.2-0.4) should be pooled together.
Step 6: Product Isolation
-
Combine all fractions that contain the pure this compound into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
The purity of the final product can be confirmed by analytical techniques such as NMR, HPLC, or Mass Spectrometry[5]. A successful purification using this method has been reported to yield the product in 82% yield[6].
Data Summary
The following table summarizes the key parameters for the column chromatography protocol.
| Parameter | Recommended Value/Description | Citation |
| Stationary Phase | Silica Gel, 230-400 mesh | [5] |
| Mobile Phase (Eluent) | 4:1 (v/v) Hexane / Diethyl Ether | [6] |
| Alternative Eluents | Hexane / Ethyl Acetate mixtures | [5][8] |
| Target Rf Value | ~ 0.2 - 0.4 | [5] |
| Sample to Silica Ratio | 1:20 to 1:100 by weight | [5] |
| Loading Technique | Wet loading with minimal solvent | [5] |
| Fraction Monitoring | Thin Layer Chromatography (TLC) with UV visualization | [5][9] |
| Reported Yield | 82% | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Improperly packed column. | - Optimize the eluent using TLC. If Rf values are too high, decrease polarity; if too low, increase polarity.- Reduce the amount of sample loaded or use a larger column.- Repack the column, ensuring a uniform bed free of air bubbles. | [5] |
| Compound Not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of diethyl ether or ethyl acetate). | [5] |
| Cracked Silica Bed | The column ran dry. | Always keep the solvent level above the top of the silica bed. | [5] |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 3-Amino-2-ethylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of novel Schiff base derivatives synthesized from 3-Amino-2-ethylquinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The formation of Schiff bases by reacting the 3-amino group with various aldehydes introduces a versatile pharmacophore, allowing for the fine-tuning of the molecule's biological activity.[1][3]
The following protocols and data are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this promising class of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol outlines the synthesis of the starting material, this compound, from methyl 2-aminobenzoate.[4]
Materials:
-
Methyl 2-aminobenzoate
-
Propionic anhydride
-
Ethanol
-
Hydrazine monohydrate
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
-
Standard laboratory glassware and heating mantle
Procedure:
-
A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated at 105°C for 30 minutes.
-
The reaction mixture is then cooled to 75°C and diluted with 50 mL of ethanol.
-
Hydrazine monohydrate (10 mole equivalents) is added dropwise over a period of 10 minutes.
-
The mixture is refluxed for 1 hour.
-
After reflux, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel, using a hexane/diethyl ether (4:1 by volume) eluent system, to yield this compound.[4]
Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and various substituted aromatic aldehydes to form the corresponding Schiff bases.[3][5]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, equimolar quantities of this compound (1 mmol) and a selected substituted aromatic aldehyde (1 mmol) are dissolved in 20 mL of ethanol.
-
A few drops of glacial acetic acid are added to the solution to catalyze the reaction.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and then dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 3: Characterization of Synthesized Compounds
The synthesized Schiff base derivatives should be characterized using standard spectroscopic methods to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1590-1650 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amino group of the precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure. In ¹H NMR, the formation of the Schiff base is confirmed by a singlet peak for the azomethine proton (-N=CH-) in the downfield region (around 8-9 ppm).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Data Presentation
The following tables provide examples of the expected data for the synthesized compounds. Note that the biological activity data is for related quinazolinone Schiff base derivatives and serves as a reference for potential activities.
Table 1: Physicochemical and Spectral Data of Representative Schiff Base Derivatives
| Compound ID | R-group (on aldehyde) | Molecular Formula | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) -C=N- | ¹H NMR (δ, ppm) -N=CH- |
| SB-1 | -H | C₁₇H₁₅N₃O | 85 | 178-180 | ~1620 | ~8.5 |
| SB-2 | 4-Cl | C₁₇H₁₄ClN₃O | 82 | 195-197 | ~1615 | ~8.6 |
| SB-3 | 4-OCH₃ | C₁₈H₁₇N₃O₂ | 88 | 185-187 | ~1610 | ~8.4 |
| SB-4 | 4-NO₂ | C₁₇H₁₄N₄O₃ | 79 | 210-212 | ~1605 | ~8.8 |
Note: Data are hypothetical and for illustrative purposes based on typical results from the literature.
Table 2: Biological Activity Data of Related Quinazolinone Schiff Base Derivatives
| Compound Type | Test Organism/Cell Line | Activity Metric | Result | Reference |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 12.5 - 50 | [6] |
| Escherichia coli | MIC (µg/mL) | 25 - 100 | [2] | |
| Aspergillus niger | MIC (µg/mL) | 50 - 200 | [7] | |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 5.2 - 25.8 | [8] |
| HT-29 (Colon Cancer) | IC₅₀ (µM) | 10.5 - 45.3 | [1] | |
| A549 (Lung Cancer) | IC₅₀ (µM) | 8.7 - 33.1 | [8] |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (half-maximal inhibitory concentration) values are for various 2-methyl and 2-phenyl quinazolinone Schiff base derivatives and indicate the potential for biological activity in the 2-ethyl series.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and evaluation of these compounds.
References
- 1. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Protocol for N-acylation of 3-Amino-2-ethylquinazolin-4(3H)-one
Application Note
This document provides a detailed protocol for the N-acylation of 3-amino-2-ethylquinazolin-4(3H)-one, a key synthetic transformation for the development of novel quinazolinone-based compounds with potential applications in drug discovery. Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, and modification at the 3-amino position allows for the exploration of structure-activity relationships. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The N-acylation of this compound is a fundamental reaction to introduce various acyl groups onto the quinazolinone scaffold. This modification can significantly impact the molecule's physicochemical properties and biological activity. This protocol provides a general procedure for this transformation using acyl chlorides or acid anhydrides as acylating agents.
Data Presentation
The following table summarizes the results of the N-acylation of 3-amino-2-substituted-quinazolin-4(3H)-ones with various acylating agents. While specific data for the 2-ethyl derivative is limited in the literature, analogous reactions with closely related substrates provide valuable insights into expected yields and conditions.
| Starting Material | Acylating Agent | Product | Solvent | Base | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | Propionic Anhydride | 2-Ethyl-3-(propionylamino)quinazolin-4(3H)-one | Ethanol | - | Reflux, 1h | 82 | Not Reported | [1] |
| 3-Amino-2-ethoxyquinazolin-4(3H)-one | Chloroacetyl chloride | 3-(2-Chloroacetamido)-2-ethoxyquinazolin-4(3H)-one | Pyridine | Pyridine | Reflux, 3h | 78 | 102-104 | |
| 3-Amino-2-methylquinazolin-4(3H)-one | Acetic Anhydride | 3-Acetamido-2-methylquinazolin-4(3H)-one | Acetic Anhydride | - | Reflux, 2h | 87 | 224-226 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of this compound.
Experimental Protocols
Synthesis of this compound (Starting Material)
A detailed procedure for the synthesis of the starting material has been reported.[1] A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C. The mixture is then cooled to 75 °C and diluted with ethanol. Hydrazine monohydrate (10 mole equivalents) is added dropwise, and the mixture is refluxed for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.[1]
General Protocol for N-acylation
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Anhydrous solvent (e.g., pyridine, dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine, pyridine) (optional, depending on the acylating agent and solvent)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., pyridine or DCM).
-
Addition of Base (if necessary): If using an acyl chloride in a non-basic solvent like DCM, add a suitable base such as triethylamine (1.1-1.5 equivalents) to the reaction mixture. If pyridine is used as the solvent, it also acts as the base.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acylating agent (acyl chloride or acid anhydride, 1.1-1.2 equivalents) dropwise to the stirred solution over a period of 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Alternatively, if the product is soluble in the reaction mixture, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) if a basic workup is used, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-acylated this compound derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
References
Application Notes and Protocols for Testing the Efficacy of 3-Amino-2-ethylquinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-2-ethylquinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, which are known for a wide spectrum of biological activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its derivatives across several key therapeutic areas, including as an anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agent. The protocols are based on established methodologies reported for similar quinazolinone compounds.
Anticonvulsant Activity
Quinazolin-4(3H)-one derivatives have shown significant potential as anticonvulsant agents, often compared to standard drugs like diazepam and phenobarbital.[2][5] A primary mechanism of action for some quinazolinones is the positive allosteric modulation of the GABA-A receptor.[5]
Data Presentation: Anticonvulsant Efficacy
| Compound | Dose (mg/kg) | Protection against PTZ-induced seizures (%) | Latency to first convulsion (seconds) | Reference |
| 7a (a 2,3-disubstituted quinazolin-4(3H)-one) | - | 100% | - | [5] |
| 8b (a 2,3-disubstituted quinazolin-4(3H)-one) | - | 100% | - | [5] |
| Diazepam | - | 100% | - | [2][5] |
| Phenobarbital | - | 100% | - | [5] |
| Quinazolinone Derivatives | - | 70-100% | - | [6] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This in vivo assay evaluates the ability of a test compound to prevent or delay the onset of seizures induced by pentylenetetrazole (PTZ), a GABA-A receptor antagonist.
Materials:
-
This compound (test compound)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Reference drug (e.g., Diazepam)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (Diazepam, e.g., 4 mg/kg)
-
Test groups (this compound at various doses, e.g., 50, 100, 150 mg/kg)
-
-
Compound Administration: Administer the test compound or reference drug intraperitoneally (i.p.). Administer the vehicle to the control group.
-
Induction of Seizures: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or 60 mg/kg, i.p.).[6]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic convulsions for a period of 30 minutes.
-
Data Collection: Record the following parameters:
-
The latency (time to the first appearance) of clonic convulsions.
-
The presence or absence of tonic-clonic seizures.
-
The percentage of animals in each group protected from seizures.
-
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Putative GABAergic signaling pathway modulated by this compound.
Caption: Workflow for the pentylenetetrazole (PTZ)-induced seizure assay.
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated notable anti-inflammatory properties.[1][7][8] The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[7][8]
Data Presentation: Anti-inflammatory Efficacy
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 4 hours | Reference |
| Quinazolinone Analog (21) | 50 | 32.5 | [1] |
| Quinazolinone Analog (QA-2) | - | 82.75 | [7] |
| Quinazolinone Analog (QA-6) | - | 81.03 | [7] |
| Phenylbutazone | 50 | 38.9 | [4] |
| Ibuprofen | 50 | 67.54 - 69.91 | [8] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Materials:
-
This compound (test compound)
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Ibuprofen, Phenylbutazone)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Wistar rats (150-200 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize rats and measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Ibuprofen, 50 mg/kg)
-
Test groups (this compound at various doses)
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Simplified inflammatory pathway and the putative inhibitory role of the compound.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Anticancer Activity
Numerous quinazolinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[9][10][11] The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative (4) | Caco-2 | 23.31 ± 0.09 | [10] |
| Quinazolinone Derivative (4) | HepG2 | 53.29 ± 0.25 | [10] |
| Quinazolinone Derivative (4) | MCF-7 | 72.22 ± 0.14 | [10] |
| Quinazolinone Derivative (8h) | SKLU-1 | 23.09 (µg/mL) | [11] |
| Quinazolinone Derivative (8h) | MCF-7 | 27.75 (µg/mL) | [11] |
| Quinazolinone Derivative (8h) | HepG-2 | 30.19 (µg/mL) | [11] |
| Gefitinib | A549 | >10 (inhibition of 27.41% at 10µM) | [9] |
| 5-Fluorouracil | - | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: A potential mechanism of anticancer action via inhibition of the AKT signaling pathway.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Quinazolinone derivatives have been reported to possess antibacterial and antifungal activities.[12][13][14] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.
Data Presentation: Antimicrobial Activity
| Compound | Microorganism | Activity | Reference |
| Quinazolinone Derivatives | Staphylococcus aureus | Active | [13][15] |
| Quinazolinone Derivatives | Streptococcus pneumoniae | Active | [13][15] |
| Quinazolinone Derivatives | Escherichia coli | Moderate to good activity | [12][16] |
| Quinazolinone Derivatives | Proteus mirabilis | Moderate to good activity | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Relationship Diagram:
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 12. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE | Samotrueva | Pharmacy & Pharmacology [pharmpharm.ru]
- 16. researchgate.net [researchgate.net]
Application Notes: Agar Well Diffusion Method for Antibacterial Screening of Quinazolinones
Introduction
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of the antimicrobial activity of new chemical compounds.[1][2] This method is particularly valuable in the early stages of drug discovery for evaluating novel derivatives, such as quinazolinones, which are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial effects.[3][4][5][6] The assay relies on the principle of diffusion of the test compound through a solid agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well, where the compound was placed, indicates its ability to inhibit microbial growth. The diameter of this zone is proportional to the antimicrobial potency of the compound.[5][7]
This document provides a detailed protocol for utilizing the agar well diffusion assay to screen quinazolinone derivatives for antibacterial activity, guidance on data presentation, and a workflow visualization.
Experimental Protocols
This section details the necessary procedures, from the preparation of test materials to the final data analysis.
1. Preparation of Materials
-
Test Compounds : Synthesized quinazolinone derivatives.
-
Solvent : Dimethyl sulfoxide (DMSO) is commonly used to dissolve organic compounds like quinazolinones.[3][8]
-
Bacterial Strains : Standard Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains are typically used.[3][9][10]
-
Growth Media : Mueller-Hinton Agar (MHA) is the standard medium for routine antibacterial susceptibility testing.[11][12] Mueller-Hinton Broth (MHB) is used for preparing the bacterial inoculum.[2]
-
Control Antibiotics :
-
Equipment : Laminar flow hood or biosafety cabinet, incubator, autoclave, sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, sterile swabs, calipers, and a McFarland turbidity standard (0.5).[7][11]
2. Synthesis and Preparation of Quinazolinone Solutions
Quinazolinone derivatives are typically synthesized through multi-step chemical reactions. A common route involves the condensation of anthranilic acid with a suitable reagent to form a benzoxazinone intermediate, which is then reacted with various amines to yield the desired quinazolinone derivatives.[4][5]
-
Protocol for Solution Preparation :
-
Accurately weigh the synthesized quinazolinone compounds.
-
Dissolve the compounds in a minimal amount of sterile DMSO to prepare a stock solution of a high concentration (e.g., 5-10 mg/mL).
-
Prepare working solutions by diluting the stock solution with sterile distilled water or broth to achieve the desired final concentrations (e.g., 10 µg/mL, 50 µg/mL).[3][5] Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent toxicity to the bacteria.
-
3. Preparation of Bacterial Inoculum
-
From a pure culture plate, pick a few isolated colonies of the test bacterium.
-
Inoculate them into a tube containing 4-5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C for 2-6 hours until the turbidity matches the 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[8]
4. Agar Well Diffusion Assay Procedure
The following steps should be performed under aseptic conditions.[11]
-
Plate Inoculation : Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Streaking : Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions (rotating the plate approximately 60 degrees after each application) to ensure uniform bacterial growth.[7]
-
Drying : Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Well Creation : Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.[7][12]
-
Sample Loading : Carefully pipette a fixed volume (e.g., 50-100 µL) of each quinazolinone solution, the positive control, and the negative control into separate wells.[7][14]
-
Pre-diffusion : Allow the plates to stand at room temperature or 4°C for 1-2 hours to permit the diffusion of the compounds from the wells into the agar before bacterial growth begins.[14]
-
Incubation : Invert the plates and incubate them at 37°C for 18-24 hours.[11]
5. Data Collection and Interpretation
-
After incubation, observe the plates for clear zones of inhibition around the wells.
-
Using calipers, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[11]
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be expressed as the mean ± standard deviation.
-
Compare the inhibition zones produced by the quinazolinone derivatives with those of the positive and negative controls. A larger zone of inhibition suggests greater antibacterial activity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the agar well diffusion protocol for screening quinazolinones.
Caption: Workflow for the agar well diffusion antibacterial assay.
Data Presentation
Quantitative results from the antibacterial screening should be summarized in tables for clear comparison. The tables should include the compound identifier, the bacterial strains tested, the concentration used, and the measured zone of inhibition.
Table 1: Antibacterial Activity of Novel Quinazolinone Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| Gram-Positive Bacteria | ||
| Derivative 15 | Bacillus cereus | 20 |
| Bacillus subtilis | 21 | |
| Staphylococcus aureus | 20 | |
| Derivative 16 | Bacillus cereus | 22 |
| Bacillus subtilis | 23 | |
| Staphylococcus aureus | 22 | |
| Derivative 18 | Bacillus cereus | 20 |
| Bacillus subtilis | 22 | |
| Staphylococcus aureus | 20 | |
| Gram-Negative Bacteria | ||
| Derivative 15 | Klebsiella pneumoniae | 18 |
| Pseudomonas aeruginosa | 19 | |
| Derivative 16 | Klebsiella pneumoniae | 20 |
| Pseudomonas aeruginosa | 21 | |
| Derivative 18 | Klebsiella pneumoniae | 19 |
| Pseudomonas aeruginosa | 20 | |
| Ciprofloxacin (Control) | Bacillus cereus | 30 |
| Bacillus subtilis | 32 | |
| Staphylococcus aureus | 31 | |
| Klebsiella pneumoniae | 29 | |
| Pseudomonas aeruginosa | 30 | |
| DMSO (Control) | All Strains | 0 |
| Data synthesized from a study on new quinazolinone derivatives.[9] |
Table 2: Antibacterial Activity of a Triazolo-Quinazolinone Compound (THTQ)
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| Gram-Positive Bacteria | ||
| THTQ | Bacillus subtilis | 9 |
| Staphylococcus aureus | 15 | |
| Gram-Negative Bacteria | ||
| THTQ | Escherichia coli | 16 |
| Proteus mirabilis | 19 | |
| Data from a study on a 1,2,4-Triazolo[1,5-a]quinazolinone derivative.[10] |
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. botanyjournals.com [botanyjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in improving reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes are:
-
Two-Step Synthesis from Anthranilic Acid Derivatives: This route typically involves the acylation of an anthranilic acid derivative (like methyl anthranilate) with a propionyl source (e.g., propionyl chloride or propionic anhydride) to form an N-acylated intermediate. This intermediate is then cyclized with hydrazine hydrate to form the final product.[1][2] A common intermediate in this pathway is 2-ethyl-4H-3,1-benzoxazin-4-one.
-
One-Pot Synthesis from 2-Aminobenzamide and Orthoesters: This method involves the direct reaction of 2-aminobenzamide or 2-aminobenzohydrazide with an orthoester, such as triethyl orthopropionate, in the presence of an acid catalyst.
Q2: My yield is consistently low. What are the most critical factors to check?
A2: Low yields in quinazolinone synthesis are common and can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in reactants, especially the anthranilic acid derivative or 2-aminobenzamide, can lead to significant side reactions.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to incomplete cyclization, while excessive heat can cause degradation or side product formation.
-
Stoichiometry: The molar ratios of reactants, particularly the anhydride and hydrazine, are crucial. An excess of the acylating agent is often used in the first step, while a precise amount of hydrazine is needed for the cyclization.[1]
-
Solvent Choice: The polarity and boiling point of the solvent can dramatically affect reactant solubility and reaction rates. Ethanol is a commonly used solvent for the cyclization step.[1]
Q3: Is it possible to use microwave synthesis for this reaction, and what are the benefits?
A3: Yes, microwave-assisted synthesis is a highly effective method for producing quinazolinone derivatives. For analogous compounds, it has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields. For example, the synthesis of a similar compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, saw a yield increase from 79% under conventional heating (10 hours) to 87% with microwave irradiation (5 minutes). This "green chemistry" approach also reduces energy consumption and can lead to cleaner product profiles.
Q4: What are some common side products I should be aware of?
A4: Side product formation is a frequent challenge. Common byproducts include:
-
Acyclic Intermediates: Incomplete cyclization can leave unreacted N-acylanthranilamide or related intermediates in your crude product.
-
Unreacted Starting Materials: Indicates an incomplete reaction, which could be due to insufficient reaction time, low temperature, or poor reagent reactivity.
-
Hydrazone Derivatives: The amino group of the final product can potentially react further, though this is less common under standard conditions.
-
Products of Over-acylation: If conditions are too harsh or excess acylating agent is not controlled, further acylation on the quinazolinone ring can occur.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Formation of Intermediate (2-ethyl-4H-3,1-benzoxazin-4-one) | Incomplete reaction between methyl anthranilate and propionic anhydride/chloride. | - Ensure a molar excess of the propionic anhydride (e.g., 1.4 mole equivalents) is used.[1]- Optimize the reaction temperature. A temperature of around 105°C is a good starting point.[1]- Verify the purity of the methyl anthranilate. Impurities can inhibit the reaction. |
| Low Yield of Final Product (this compound) | Inefficient cyclization of the intermediate with hydrazine. | - Use a significant excess of hydrazine monohydrate (e.g., 10 mole equivalents) to drive the reaction to completion.[1]- Add the hydrazine hydrate dropwise to a cooled solution of the intermediate to control the initial exothermic reaction.[1]- Ensure sufficient reflux time (at least 1 hour) in a suitable solvent like ethanol.[1]- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Degradation of the product during workup or reaction. | - Avoid excessively high temperatures during reflux.- During workup, if precipitating the product, consider using ice-cold water to minimize degradation. | |
| Product is Impure (Contaminated with Starting Materials or Byproducts) | Incomplete reaction or formation of side products. | - Extend the reflux time to ensure the complete consumption of starting materials, as monitored by TLC.- For purification, column chromatography using a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/diethyl ether) is effective.[1]- Recrystallization from a suitable solvent, such as ethanol, can also be used to improve purity. |
| Reaction is Sluggish or Stalls | Suboptimal reaction temperature or solvent. | - Screen different solvents with varying polarities (e.g., ethanol, isopropanol, DMF).- For the cyclization step, ensure the reaction mixture reaches a consistent reflux.- Consider microwave-assisted synthesis to accelerate the reaction rate. |
Quantitative Data on Synthesis Conditions
The following table summarizes reported yields for the target compound and similar analogs under different synthetic conditions to provide a basis for comparison and optimization.
| Compound | Starting Materials | Method | Reaction Time | Yield | Reference |
| This compound | Methyl 2-aminobenzoate, Propionic anhydride, Hydrazine monohydrate | Conventional Heating (Reflux) | 1.5 hours | 82% | [1] |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Anthranilic acid, 2-chlorobenzoyl chloride, Hydrazine hydrate | Conventional Heating (Reflux) | 10 hours | 79% | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Anthranilic acid, 2-chlorobenzoyl chloride, Hydrazine hydrate | Microwave Irradiation (800W) | 5 minutes | 87% | |
| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted anthranilic acid, Acetic anhydride, Hydrazine monohydrate | Microwave Irradiation (250W) | 20-33 minutes | 31-85% |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis from Methyl Anthranilate
This protocol is adapted from a reported synthesis with a high yield.[1]
Step 1: Synthesis of 2-ethyl-N-(methoxycarbonylphenyl)propanamide intermediate
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In a round-bottom flask, create a mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents).
-
Heat the mixture at 105°C for 30 minutes.
-
Cool the mixture to 75°C and carefully dilute with 50 mL of ethanol.
Step 2: Cyclization to this compound
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To the ethanolic solution from Step 1, add hydrazine monohydrate (10 mole equivalents) in a dropwise manner over 10 minutes.
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Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/diethyl ether (4:1) mixture to yield the pure product.
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflow and the chemical reaction pathway.
Caption: General experimental workflow for the two-step synthesis.
References
Technical Support Center: Microwave-Assisted Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Intermediate Formation: Incomplete reaction between the anthranilic acid derivative and the acylating agent (e.g., propionic anhydride). | - Ensure the correct stoichiometry of reagents. Using a slight excess of the acylating agent can be beneficial.- Optimize microwave parameters: increase temperature or extend reaction time incrementally. Monitor the reaction via Thin Layer Chromatography (TLC).[1] |
| Inefficient Cyclization: The intermediate benzoxazinone is not converting efficiently to the final quinazolinone. | - Verify the correct molar equivalent of hydrazine hydrate is used; an excess is often required.[2]- Ensure the solvent is appropriate for the reaction (e.g., ethanol, pyridine).- Optimize the microwave heating profile for the cyclization step. | |
| Degradation of Reactants or Product: The reaction temperature may be too high, leading to decomposition. | - Reduce the microwave power or the target temperature.- Consider using a solvent with a higher boiling point that is more stable under microwave conditions. | |
| Microwave Inefficiency: Poor absorption of microwave energy by the reaction mixture. | - Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption.- Use a specialized microwave vial designed for uniform heating. | |
| Formation of Impurities or Side Products | Side Reactions: Hydrazine hydrate may react with other functional groups or the product may undergo further reactions. | - Add the hydrazine hydrate dropwise to control the reaction rate and temperature.[2]- Maintain the recommended reaction temperature to minimize byproduct formation.[1] |
| Impure Starting Materials: Contaminants in the starting materials can lead to unwanted side products. | - Use high-purity reagents and solvents. Verify the purity of starting materials before use. | |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Solvent: The final product does not precipitate upon cooling. | - After cooling the reaction mixture, try adding ice-cold water to induce precipitation.[1]- If precipitation does not occur, remove the solvent under reduced pressure and proceed with purification.[2] |
| Oily Product Formation: The product separates as an oil instead of a solid. | - An oily product can often be purified using column chromatography.[1][2]- Try triturating the oil with a non-polar solvent like hexane to induce solidification. | |
| Reaction Reproducibility Issues | Inconsistent Microwave Heating: Domestic microwave ovens can have uneven energy distribution. | - For better reproducibility, use a dedicated scientific microwave reactor with temperature and pressure controls.[3]- Ensure the reaction vial is placed in the same position within the microwave cavity for each run. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound? A1: The most common starting materials are derivatives of anthranilic acid, such as methyl 2-aminobenzoate or 2-aminobenzamide.[2] These are typically reacted with an acylating agent like propionic anhydride or propionyl chloride to introduce the ethyl group, followed by cyclization with hydrazine hydrate.[2][4]
Q2: Why is microwave-assisted synthesis preferred over conventional heating for this reaction? A2: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours), higher yields, cleaner reaction profiles, and operational simplicity.[3][5] Microwave irradiation can enhance reaction rates and often leads to the formation of purer products.
Q3: How can I monitor the progress of the reaction? A3: The reaction progress is best monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot.
Q4: What is the best method for purifying the final product? A4: The most common purification method is recrystallization, often from ethanol.[1] If the product contains persistent impurities or is obtained as an oil, column chromatography on silica gel is an effective alternative.[2]
Q5: Can this synthesis be performed under solvent-free conditions? A5: Yes, many microwave-assisted syntheses of quinazolinones can be successfully performed under solvent-free conditions, which is a key aspect of green chemistry.[3][6] This approach can lead to easier work-up procedures and reduced environmental impact.
Experimental Protocols & Data
Protocol 1: Two-Step Microwave-Assisted Synthesis from Methyl 2-Aminobenzoate
This protocol is adapted from conventional synthesis methods and optimized for microwave-assisted techniques.[2]
Step 1: Formation of the N-acylated intermediate
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In a microwave-safe reaction vessel, combine methyl 2-aminobenzoate (1.0 mmol) and propionic anhydride (1.4 mmol).
-
Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at 105-120°C for 10-15 minutes.
-
Monitor the reaction completion by TLC.
-
Allow the mixture to cool to approximately 75°C before proceeding to the next step.
Step 2: Cyclization with Hydrazine Hydrate
-
Dilute the cooled reaction mixture with 5 mL of ethanol.
-
Carefully add hydrazine monohydrate (10.0 mmol) dropwise to the mixture.
-
Reseal the vessel and irradiate at reflux temperature for 5-10 minutes.
-
After cooling to room temperature, remove the solvent under reduced pressure.
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Purify the resulting residue by column chromatography (silica gel, hexane/diethyl ether) or recrystallization from ethanol to obtain this compound.[2]
Comparative Synthesis Data
The following table compares reaction conditions for the synthesis of similar 3-amino-quinazolinone derivatives using both microwave and conventional methods.
| Compound | Method | Reaction Time | Power/Temp | Yield (%) | Reference |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave | 5 minutes | 800 W | 87% | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional | 10 hours | Reflux | 79% | |
| This compound | Conventional | 1.5 hours | 105°C & Reflux | 82% | [2] |
| Various Quinazolinones | Microwave | 2 hours | 130 °C | up to 92% | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical two-step workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This diagram outlines the decision-making process when troubleshooting a low-yield reaction.
Caption: Troubleshooting flowchart for low-yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinazolinone Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives.
Troubleshooting Guide
Low yields, unexpected side products, and purification difficulties are common challenges in quinazolinone synthesis. The following table outlines potential causes and solutions for issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Quality of Starting Materials: Impurities in reactants like 2-aminobenzamides or aldehydes can lead to side reactions and reduced product formation.[1] | Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify starting materials by recrystallization or distillation.[1] |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[2] | Perform small-scale screening experiments to optimize the temperature, time, and solvent. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] | |
| Inactive or Poisoned Catalyst: If using a catalyzed reaction, the catalyst may be inactive or poisoned by impurities. | Use a fresh batch of the catalyst and ensure all starting materials and solvents are free of impurities that could act as catalyst poisons. Optimize the catalyst loading.[1] | |
| Formation of Side Products | Competing Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation. | Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[3] The choice of solvent can also influence the reaction pathway. |
| Formation of Benzoxazinone Intermediate: In syntheses starting from anthranilic acid, a stable 2-methyl-4H-3,1-benzoxazin-4-one intermediate may form and not completely convert to the desired quinazolinone.[3] | Ensure a sufficient amount of the amine source is present and that the reaction conditions are adequate for the subsequent ring-opening and cyclization. This may involve increasing the temperature or reaction time.[3] | |
| Product Purification Issues | Product "Oiling Out" During Recrystallization: The crude product may contain significant impurities that lower its melting point, or the chosen solvent may not be optimal. | Screen a variety of solvent systems on a small scale. Allow the solution to cool slowly and try scratching the inside of the flask with a glass rod to induce crystallization. Using a seed crystal of the pure product can also be effective.[4] |
| Co-elution of Impurities During Column Chromatography: The polarity of the mobile phase may not be suitable for separating the product from closely related impurities. | Optimize the solvent system for column chromatography. A common mobile phase for quinazolinone derivatives is a mixture of hexane and ethyl acetate. The polarity can be adjusted by changing the ratio of these solvents or by adding a small amount of methanol for more polar compounds.[4] | |
| Product Degradation: Quinazolinones can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[4] | During work-up and purification, use cold, dilute acidic or alkaline solutions and minimize the exposure time. Maintaining a neutral or slightly acidic pH can improve stability.[4] |
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent in quinazolinone synthesis?
A1: The choice of solvent is highly critical and can significantly impact the reaction's success. The solvent affects the solubility of reactants, the reaction rate, and the stability of intermediates.[1] For instance, polar aprotic solvents like DMSO and DMF are often effective.[3] In some specific syntheses, such as the formation of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene are ineffective.[1] A solvent screening is often a necessary step in optimizing your reaction conditions.
Q2: I am observing the formation of a benzoxazinone intermediate. How can I promote its conversion to the quinazolinone?
A2: The formation of a 2-substituted-4H-3,1-benzoxazin-4-one is a key intermediate in syntheses starting from anthranilic acid and an acylating agent like acetic anhydride.[3][5] To promote its conversion to the desired quinazolinone, ensure you have an adequate amount of the amine source (e.g., ammonia from ammonium acetate or a primary amine). Increasing the reaction temperature or extending the reaction time can also facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.[3]
Q3: How can I effectively monitor the progress of my quinazolinone synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[3] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q4: What are the best practices for purifying crude quinazolinone products?
A4: The most suitable purification method depends on the scale of your synthesis and the nature of the impurities.[6] For initial purification, recrystallization is often effective.[6] If recrystallization does not yield a pure product, column chromatography on silica gel is a standard next step.[3] A common eluent system for moderately polar quinazolinones is a mixture of hexane and ethyl acetate.[6] For more polar derivatives, dichloromethane and methanol can be used.[6]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one from 2-fluoro-N-methylbenzamide and benzamide, illustrating the impact of different bases and temperatures on the reaction yield.
| Entry | Base (equiv.) | Temperature (°C) | Solvent | Yield (%) |
| 1 | K2CO3 (4.0) | 135 | DMSO | Trace |
| 2 | Cs2CO3 (2.5) | 135 | DMSO | 85 |
| 3 | t-BuOK (2.5) | 135 | DMSO | 56 |
| 4 | NaH (2.5) | 135 | DMSO | 25 |
| 5 | DBU (2.5) | 135 | DMSO | Trace |
| 6 | Cs2CO3 (2.5) | 120 | DMSO | 68 |
| 7 | Cs2CO3 (2.5) | 150 | DMSO | 72 |
Data adapted from a study on the synthesis of quinazolin-4-ones via SNAr reaction. The reaction was carried out with 2-fluoro-N-methylbenzamide (1.0 mmol) and benzamide (2.5 mmol) in DMSO for 24 hours.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[3]
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
The concentration of the reactants in DMSO can be in the range of 0.1 to 1 M.
Reaction Conditions:
-
Heat the reaction mixture with stirring. The optimal temperature can range from 100 to 150 °C and should be determined by monitoring the reaction with TLC.[8]
-
The reaction time will vary depending on the specific substrates, typically ranging from a few hours to 24 hours.
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
Purification:
-
Collect the solid product by filtration, wash it with water, and then dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on a microwave-assisted synthesis from anthranilic acid.[3][9]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimization of the reaction time (e.g., 8-10 minutes) and power is necessary to maximize the yield of the benzoxazinone intermediate.[9]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[9] The benzoxazinone is sensitive to water and should be used immediately in the next step.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: Dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one from the previous step in a suitable solvent (e.g., ethanol).
-
Add an excess of an ammonia source, such as ammonium acetate.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the benzoxazinone is consumed.
-
Work-up and Purification: After cooling, the product may precipitate. It can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of quinazolinones.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
Caption: Quinazolinone-based inhibitors targeting the PI3K/Akt signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.
Issue 1: Low Yield of the Final Product
A diminished yield of this compound can often be attributed to incomplete reactions in either of the two primary synthetic steps or the formation of stable side products.
| Potential Cause | Recommended Solutions |
| Incomplete formation of the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. | - Ensure an excess of propionic anhydride or propionyl chloride is used. - Optimize the reaction time and temperature for the acylation step. - Consider a solvent-free reaction or the use of a catalyst if the reaction is sluggish. |
| Hydrolysis of the benzoxazinone intermediate. | - Perform the reaction under anhydrous conditions to prevent the formation of N-propionylanthranilic acid. - After the acylation step, pour the reaction mixture into ice-cold water to precipitate the benzoxazinone and minimize degradation. |
| Inefficient conversion of the benzoxazinone to the quinazolinone. | - Ensure the correct stoichiometry of hydrazine hydrate is used. - Optimize the reflux time in the second step; monitor the reaction progress using Thin Layer Chromatography (TLC). - The choice of solvent is critical; ethanol is commonly employed. |
| Formation of N,N'-dipropionylhydrazine. | - Add the benzoxazinone intermediate to the reaction vessel before the dropwise addition of hydrazine. This ensures that hydrazine preferentially reacts with the benzoxazinone rather than any residual acylating agent. |
Issue 2: Presence of Impurities in the Final Product
The isolation of an impure product is a common challenge. The following table details potential side products and methods for their removal.
| Side Product | Formation Mechanism | Identification | Mitigation & Removal |
| N-propionylanthranilic acid | Incomplete cyclization of anthranilic acid with propionic anhydride, or hydrolysis of the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. | Acidic impurity. Can be detected by TLC and NMR spectroscopy (presence of a carboxylic acid proton). | Wash the crude product with a dilute sodium bicarbonate solution to remove the acidic impurity. Recrystallization from a suitable solvent like ethanol can also be effective. |
| N,N'-dipropionylhydrazine | Reaction of hydrazine with unreacted propionic anhydride from the first step. | Can be identified by spectroscopic methods such as NMR and Mass Spectrometry. | Ensure complete removal of excess propionic anhydride after the first step. Purification by column chromatography may be necessary if present in significant amounts. |
| N-(2-(hydrazinecarbonyl)phenyl)propanamide | Incomplete cyclization of the open-ring intermediate formed after the nucleophilic attack of hydrazine on the benzoxazinone. | This intermediate may be detected by LC-MS or NMR spectroscopy. | Increase the reflux time or temperature during the cyclization step to drive the reaction to completion. |
| 2,3-Dihydro-2-ethyl-3-aminophthalazin-1,4-dione | Isomeric impurity potentially formed through an alternative cyclization pathway of the open-ring intermediate. | Characterization by 2D NMR techniques would be required to distinguish it from the desired product. | Careful control of reaction conditions (temperature and pH) can favor the desired quinazolinone ring formation. Purification by fractional crystallization or preparative HPLC may be required for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the acylation of anthranilic acid or its ester derivative (e.g., methyl anthranilate) with propionyl chloride or propionic anhydride to form the intermediate, 2-ethyl-4H-3,1-benzoxazin-4-one. In the second step, this intermediate is reacted with hydrazine hydrate, which acts as a nucleophile to open the benzoxazinone ring, followed by an intramolecular cyclization to yield the final product.
Q2: My final product is an oil instead of a solid. What should I do?
A2: Oily product formation can be due to the presence of impurities that lower the melting point. If an oily product is obtained, it may be purified by column chromatography using a suitable eluent system, such as a mixture of ethyl acetate and hexane.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What is the best way to purify the final product?
A4: The most common and effective method for purifying solid this compound is recrystallization from ethanol. If significant impurities persist, column chromatography on silica gel is recommended.
Experimental Protocols
Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one (Intermediate)
A mixture of anthranilic acid (1 equivalent) and propionic anhydride (1.5 equivalents) is heated under reflux for 2-3 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The precipitated solid is filtered, washed with cold water, and dried to yield the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate.
Synthesis of this compound (Final Product)
To a solution of 2-ethyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise with stirring. The resulting mixture is then heated under reflux for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and then recrystallized from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation pathways of the target product and potential side products.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Troubleshooting oily product formation in quinazolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of quinazolinone derivatives. The following information addresses common challenges, with a specific focus on the formation of oily or impure products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My quinazolinone synthesis resulted in an oily product instead of a solid. What are the potential causes?
The formation of an oily product in quinazolinone synthesis can be attributed to several factors:
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Incomplete Reaction: The presence of unreacted starting materials or partially reacted intermediates can result in an oily mixture. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
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Formation of Side Products: Various side reactions can lead to the generation of impurities that may be oily in nature or prevent the desired product from crystallizing. Depending on the synthetic route, these could include products from hydrolysis, oxidation, or the formation of isomers.
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Presence of Residual Solvent: Inadequate drying of the product can leave residual solvent, resulting in an oily or sticky solid. Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature, to remove any remaining solvent.
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Low Melting Point Product: The desired quinazolinone derivative itself may have a low melting point, causing it to exist as an oil or a low-melting solid at room temperature.
2. How can I troubleshoot a low-yielding quinazolinone synthesis?
Low or no product yield is a common issue that can be addressed by systematically evaluating the following:
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Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Some classical methods require high temperatures, which might lead to degradation, while modern catalytic methods often proceed under milder conditions. It may be beneficial to perform a temperature and reaction time screen to identify the optimal conditions.
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Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of starting materials can significantly impact the reaction outcome.
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Atmosphere: Some reactions may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation or hydrolysis.
3. What are the recommended methods for purifying an oily quinazolinone product?
For oily or complex mixtures, column chromatography is a standard and effective purification technique. If the product is a solid but contains impurities, recrystallization can be an effective purification method.
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Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column. A range of solvent systems can be used, typically starting with non-polar solvents and gradually increasing the polarity.
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Recrystallization: This method is suitable for purifying solid compounds. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.
Data Presentation
Table 1: Solvent Systems for Column Chromatography Purification of Quinazolinones
| Polarity | Common Solvents | Typical Applications |
| Non-polar | Hexane, Cyclohexane | Eluting non-polar impurities. |
| Intermediate | Ethyl Acetate, Dichloromethane | Eluting the desired quinazolinone product. |
| Polar | Methanol, Ethanol | Eluting highly polar impurities and starting materials. |
Note: A gradient of solvents, such as Hexane/Ethyl Acetate, is often used to achieve optimal separation.
Table 2: Common Solvents for Recrystallization of Quinazolinone Derivatives
| Solvent | Suitability |
| Ethanol | Often a good starting choice. |
| Methanol | Another common choice for polar compounds. |
| Ethyl Acetate | Suitable for compounds of intermediate polarity. |
| Ethanol/Water | A mixture can be effective if the compound is too soluble in pure ethanol. |
Experimental Protocols
General Protocol for Quinazolinone Synthesis (Niementowski Reaction Example)
The Niementowski synthesis is a classic method for preparing 4(3H)-quinazolinones.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of the appropriate amide.
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Heating: Heat the reaction mixture to a high temperature (often above 120°C). Microwave irradiation can be an alternative to conventional heating and may lead to shorter reaction times and improved yields.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Allow the reaction mixture to cool to room temperature. The work-up procedure will vary depending on the specific product and impurities. It may involve pouring the mixture into water and filtering the resulting precipitate or extracting the product with an organic solvent.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Protocol for Column Chromatography
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Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude oily product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for oily product formation.
Technical Support Center: Purification of 3-Amino-2-ethylquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Amino-2-ethylquinazolin-4(3H)-one.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Incomplete Reaction: The initial synthesis reaction may not have gone to completion, resulting in a lower amount of the desired product to be purified. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the workup and purification. - Ensure accurate stoichiometry of reactants, particularly hydrazine monohydrate. |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup, leading to loss. | - Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product from the aqueous layer. | |
| Suboptimal Chromatography Conditions: The chosen solvent system for column chromatography may not be effectively separating the product from impurities, leading to fractions with mixed components that are subsequently discarded. | - Optimize the mobile phase for column chromatography. A common starting point is a mixture of hexane and diethyl ether (e.g., 4:1 v/v).[1] - Use TLC to evaluate different solvent systems for better separation before running the column. | |
| Inefficient Recrystallization: The chosen solvent or solvent mixture for recrystallization may be too good a solvent, preventing efficient crystal formation, or it may co-precipitate impurities. | - For recrystallization, a mixture of ethyl acetate and diethyl ether (e.g., 1:2 v/v) has been shown to be effective for producing colorless crystals.[1] - If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce crystallization. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Residual solvents or reaction byproducts can inhibit crystallization, resulting in an oily product. | - If an oily residue is obtained after solvent removal, attempt purification by column chromatography to remove impurities before proceeding with recrystallization.[1][2] |
| Supersaturation: The solution may be supersaturated, preventing the initiation of crystal growth. | - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound if available. | |
| Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. | - Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| Persistent Impurities in Final Product | Co-eluting Impurities in Chromatography: An impurity may have a similar polarity to the product, causing it to elute at the same time during column chromatography. | - Adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. |
| Inadequate Recrystallization: The impurity may be trapped within the crystal lattice or have similar solubility to the product in the chosen recrystallization solvent. | - Perform a second recrystallization using a different solvent system. - Ensure the crude product is fully dissolved in the minimum amount of hot solvent to prevent the precipitation of impurities upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited purification strategy involves a two-step process: initial purification by column chromatography on silica gel, followed by recrystallization.[1]
Q2: What solvent system is recommended for column chromatography?
A2: A common and effective eluent system for the silica gel column chromatography of this compound is a mixture of hexane and diethyl ether, typically in a 4:1 volume ratio.[1]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: High-purity, colorless crystals of this compound can be obtained by recrystallization from a mixture of ethyl acetate and diethyl ether, for instance, in a 1:2 volume ratio.[1] Ethanol has also been mentioned as a suitable recrystallization solvent for similar quinazolinone derivatives.[2]
Q4: My purified product appears as an off-white or yellowish solid instead of colorless crystals. What could be the cause?
A4: A colored product often indicates the presence of impurities. These could be unreacted starting materials or byproducts from the synthesis. It is recommended to repeat the purification process, paying close attention to the column chromatography separation and ensuring complete dissolution during recrystallization.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and by determining its melting point. The spectroscopic data should be identical to those reported in the literature.[1] The molecule is known to be planar, and its crystal structure has been well-characterized.[1][3]
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Prepare the Column: A glass column is slurry-packed with silica gel in hexane.
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Load the Sample: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated, and the dry silica with the adsorbed compound is loaded onto the top of the prepared column.
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Elution: The column is eluted with a mixture of hexane and diethyl ether (4:1 v/v).
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
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Dissolution: The purified this compound from column chromatography is dissolved in a minimum amount of hot ethyl acetate.
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Addition of Anti-solvent: Diethyl ether is slowly added to the hot solution until slight turbidity is observed.
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Crystallization: The solution is allowed to cool slowly to room temperature, during which colorless crystals should form. The flask can then be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven.
Visualizations
Caption: A flowchart illustrating the general purification workflow.
Caption: A decision tree for troubleshooting an impure product.
References
Technical Support Center: Synthesis and Purification of 3-Amino-2-ethylquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of synthesized 3-Amino-2-ethylquinazolin-4(3H)-one. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear, question-and-answer format to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway is a two-step process. First, methyl anthranilate is acylated with propionyl chloride or propionic anhydride to form the intermediate, methyl 2-(propionamido)benzoate. This intermediate is then cyclized with hydrazine hydrate to yield the final product, this compound.[1]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Common impurities can arise from unreacted starting materials or the formation of side products. These may include:
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Unreacted Methyl Anthranilate: Incomplete acylation in the first step.
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Unreacted Methyl 2-(propionamido)benzoate: Incomplete cyclization in the second step.
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1,2-dipropionylhydrazine: Formed from the reaction of hydrazine with excess propionylating agent.
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Side products from self-condensation: Starting materials may react with themselves under certain conditions.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can determine when the starting material has been consumed and the product has formed.[2]
Troubleshooting Guide: Enhancing Purity
This guide addresses common issues related to the purity of this compound and provides systematic solutions.
Issue 1: Low Purity After Initial Synthesis
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Potential Cause: Incomplete reaction, suboptimal reaction conditions, or the presence of side products.
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Recommended Solutions:
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Reaction Monitoring: Use TLC to ensure the reaction has gone to completion. An appropriate eluent system for TLC is a mixture of hexane and ethyl acetate.
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Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the acylating agent in the first step can be used to drive the reaction to completion, but it may lead to other impurities.
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Temperature Control: Maintain the recommended reaction temperatures to avoid the formation of byproducts.[2]
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Purification: Employ purification techniques such as recrystallization or column chromatography to remove impurities.
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Issue 2: Difficulty in Removing a Persistent Impurity
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Potential Cause: The impurity may have similar polarity to the desired product, making separation by standard methods challenging.
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Recommended Solutions:
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Optimize Column Chromatography:
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Solvent System: Adjust the polarity of the eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.
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Stationary Phase: Consider using a different stationary phase if silica gel is not effective.
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Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
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Derivative Formation: In complex cases, consider converting the product into a derivative that is easier to purify, followed by regeneration of the pure product.
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Issue 3: Oily Product Instead of a Solid
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Potential Cause: Presence of impurities that lower the melting point of the product or residual solvent.
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Recommended Solutions:
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Trituration: Stir the oily product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often induce crystallization.
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Column Chromatography: This is an effective method for separating the desired compound from the oily impurities.[2]
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Drying: Ensure all solvent has been removed under high vacuum.
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Data Presentation: Purification Techniques
The following tables summarize common purification techniques and their parameters for this compound and related quinazolinone derivatives.
Table 1: Recrystallization Solvents
| Solvent/Solvent System | Suitability | Notes |
| Ethanol | Commonly used and often effective.[2] | The product is dissolved in hot ethanol and allowed to cool slowly. |
| Ethanol/Water | Good for inducing precipitation if the product is too soluble in pure ethanol. | Add water dropwise to a hot ethanol solution of the product until turbidity persists, then allow to cool. |
| Ethyl Acetate/Diethyl Ether | A reported system for obtaining high-quality crystals.[3] | A 1:2 by volume mixture has been used successfully.[3] |
| Dioxane/Water | Can be used for recrystallization.[4] |
Table 2: Column Chromatography Parameters
| Stationary Phase | Eluent System (Hexane:Ethyl Acetate) | Target Rf on TLC | Notes |
| Silica Gel (230-400 mesh) | 4:1 | ~0.3 | A common starting point for purification.[3] |
| Silica Gel (230-400 mesh) | Gradient elution (e.g., 9:1 to 1:1) | - | A gradient can be used to effectively separate compounds with different polarities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[3]
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Acylation of Methyl Anthranilate:
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In a round-bottom flask, combine methyl anthranilate (1 equivalent) and propionic anhydride (1.4 equivalents).
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Heat the mixture at 105°C for 30 minutes.
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Cool the mixture to 75°C and dilute with ethanol.
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Cyclization with Hydrazine:
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To the cooled mixture, add hydrazine monohydrate (10 equivalents) dropwise over 10 minutes.
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Reflux the reaction mixture for 1 hour.
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Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 4:1).
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Protocol 2: Purification by Column Chromatography
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Prepare the Column:
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Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane.
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Load the Sample:
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elution:
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Elute the column with a mixture of hexane and diethyl ether (4:1 by volume).[3]
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Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Solvent Removal:
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Protocol 3: Purity Assessment by HPLC
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Sample Preparation:
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Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength determined from the UV spectrum of the compound (typically around 254 nm or 273 nm).[5]
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Injection Volume: 10 µL.
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Analysis:
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Run the sample and analyze the chromatogram for the presence of impurity peaks. The purity can be calculated based on the area percentage of the main peak.
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for enhancing product purity.
Caption: Logical diagram of purity analysis techniques.
References
Technical Support Center: Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one. It provides detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and visualizations to assist in scaling up the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Ethyl-4H-3,1-benzoxazin-4-one (Intermediate) | Incomplete reaction between the anthranilic acid derivative and the acylating agent (e.g., propionic anhydride or propionyl chloride). | - Ensure the correct stoichiometry of the acylating agent is used; a slight excess may be beneficial. - Optimize the reaction temperature and time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended. - Ensure the starting materials are pure and dry. |
| Degradation of the intermediate during workup. | - After the reaction, pouring the mixture into ice-cold water can help precipitate the product and minimize degradation. - Avoid prolonged exposure to high temperatures during solvent removal. | |
| Low Yield of this compound (Final Product) | Inefficient conversion of the benzoxazinone intermediate. | - Check the stoichiometry of hydrazine hydrate; an excess is often used.[1] - Optimize the reflux time in the chosen solvent (e.g., ethanol). Monitor the reaction by TLC to determine completion.[2] |
| Side reactions occurring. | - Add hydrazine monohydrate dropwise or cautiously to the solution of the intermediate to control the reaction rate and temperature.[3] - Maintain the recommended reflux temperature to minimize the formation of byproducts.[2] | |
| Product is Impure (Contaminated with Starting Materials or Byproducts) | Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring with TLC before proceeding with workup. |
| Inefficient purification. | - Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[2] - If impurities persist, column chromatography using a silica gel stationary phase is recommended. A common eluent system is a mixture of hexane and diethyl ether.[3] | |
| Difficulty in Isolating the Final Product | The product is soluble in the reaction solvent. | - If the product does not precipitate upon cooling, try adding ice-cold water to induce precipitation.[2] |
| An oily product is formed instead of a solid. | - If an oily residue is obtained, it can be purified by column chromatography to isolate the solid product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are anthranilic acid or its ester derivatives, such as methyl 2-aminobenzoate.[3][4] The synthesis typically proceeds through a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate.[1]
Q2: What is the role of propionic anhydride or propionyl chloride in the first step?
A2: Propionic anhydride or propionyl chloride is used to introduce the 2-ethyl group to the quinazolinone ring structure by acylating the amino group of the anthranilic acid derivative.[4]
Q3: How is the 3-amino group introduced into the quinazolinone structure?
A3: The 3-amino group is introduced by reacting the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate with hydrazine hydrate.[1][4]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of both steps of the synthesis.[2] This allows you to check for the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Q5: What is the best way to purify the final product?
A5: The most common purification method is recrystallization from ethanol.[2] For higher purity or to remove persistent impurities, column chromatography on silica gel is recommended.[3]
Q6: Can microwave-assisted synthesis be used for this reaction?
A6: Yes, microwave-assisted synthesis can be a more efficient alternative to conventional heating. It has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of similar quinazolinone derivatives.
Experimental Protocols
Protocol 1: Synthesis from Methyl 2-aminobenzoate
This protocol is adapted from the synthesis described in the literature.[3]
Step 1: Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one (Intermediate)
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A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.
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The mixture is then cooled to 75 °C.
Step 2: Synthesis of this compound
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The intermediate mixture is diluted with ethanol.
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Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.
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The resulting mixture is refluxed for 1 hour.
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After reflux, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The obtained residue is purified by column chromatography (silica gel, hexane/diethyl ether 4:1) to yield this compound.
Protocol 2: Synthesis from Anthranilic Acid (General Procedure for similar structures)
This is a general procedure based on the synthesis of related 2-alkyl-3-aminoquinazolin-4(3H)-ones.
Step 1: Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one
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Anthranilic acid is reacted with an excess of propionic anhydride.
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The mixture is heated under reflux until the reaction is complete, as monitored by TLC.
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Excess propionic anhydride is removed under reduced pressure.
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The residue is poured into ice water to precipitate the 2-ethyl-4H-3,1-benzoxazin-4-one.
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The crude product is filtered and can be recrystallized from ethanol if necessary.
Step 2: Synthesis of this compound
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2-Ethyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.
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Hydrazine hydrate (an excess, e.g., 3 mole equivalents) is cautiously added to the solution.[1]
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The mixture is refluxed for several hours (e.g., 3 hours), with the reaction progress monitored by TLC.[1]
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Upon completion, the reaction mixture is cooled.
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The precipitated product is collected by filtration and recrystallized from ethanol.
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Source |
| Yield | 82% | Starting from methyl 2-aminobenzoate. | [3] |
| Reaction Time (Step 1) | 30 minutes | Heating at 105 °C. | [3] |
| Reaction Time (Step 2) | 1 hour | Refluxing in ethanol. | [3] |
| Reaction Time (Alternative Step 2) | 3 hours | Refluxing in methanol. | [1] |
| Microwave Synthesis Time | 5 minutes | For a similar 2-substituted-3-aminoquinazolin-4(3H)-one. | |
| Microwave Synthesis Yield | 87% | For a similar 2-substituted-3-aminoquinazolin-4(3H)-one. |
Visualizations
Caption: Synthetic workflow for this compound.
References
Stability issues of 3-Amino-2-ethylquinazolin-4(3H)-one in solution
Welcome to the technical support center for 3-Amino-2-ethylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on synthesis and biological assay procedures for related quinazolinone derivatives, common solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and mixtures of ethanol and water.[1][2][3] For biological assays, stock solutions are often prepared in DMSO and then diluted in aqueous buffers.[4] It is crucial to assess the stability of the compound in the chosen solvent system, especially for long-term storage.
Q2: What are the primary stability concerns for this compound in solution?
A2: The quinazolinone core structure is susceptible to hydrolytic degradation, particularly under acidic and alkaline conditions.[5] While generally stable in neutral aqueous solutions and some organic solvents like DMSO for short periods, long-term stability can be affected by pH, temperature, and light exposure.[4]
Q3: How does pH impact the stability of this compound solutions?
A3: Quinazolinone derivatives typically show significant degradation in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions.[5] The amide bond within the quinazolinone ring is prone to hydrolysis. For optimal stability in aqueous media, maintaining a neutral pH is recommended.
Q4: Is the compound sensitive to temperature or light?
A4: Yes, both temperature and light can promote degradation. Thermal degradation studies on similar heterocyclic compounds show that decomposition typically begins at elevated temperatures, often above 240°C for solid forms, but degradation in solution can occur at much lower temperatures over time.[6][7][8] Photostability studies on related compounds recommend storing solutions protected from light to prevent the formation of degradation products.[5]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize shelf-life, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil. For some quinazolines, storage at 4°C in the dark has proven effective for stability over several weeks. It is advisable to prepare fresh solutions for sensitive experiments or to validate the stability under your specific storage conditions if solutions are to be kept for extended periods.
Q6: How can I monitor the degradation of my compound?
A6: The most common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[4][5][9] A stability-indicating method is one that can separate the parent compound from all potential degradation products, allowing for accurate quantification of the active ingredient over time.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results. | Degradation of the compound in the stock solution or assay buffer. | • Prepare fresh stock solutions before each experiment.• Validate the stability of the compound in your specific assay buffer and under the assay conditions (pH, temperature, incubation time).• Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS chromatogram over time. | Chemical degradation of the compound. | • Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.• Perform a forced degradation study (see Protocol 1) to intentionally generate and identify degradation products, which helps in confirming the peaks observed in your stability samples.[10] |
| Change in the color or clarity of the solution. | Photodegradation or formation of insoluble degradants. | • Ensure solutions are always protected from light.• Check the solubility of the compound in the chosen solvent at the desired concentration. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Low purity of the compound after synthesis. | Incomplete reaction or side reactions during synthesis. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[12]• Purify the crude product using recrystallization (e.g., from ethanol) or column chromatography to remove starting materials and byproducts.[13] |
Summary of Stability Profile
This data is extrapolated from studies on structurally related quinazolinone compounds and should be used as a general guideline. Specific stability testing is required for this compound.
| Stress Condition | Expected Stability | Comments |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Low | Significant degradation is expected due to hydrolysis of the amide bond in the quinazolinone ring.[5] |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Very Low | Rapid and often complete degradation is common for quinazolinones under basic conditions.[5] |
| Neutral Hydrolysis (Aqueous buffer, pH 7) | Moderate to High | Generally stable for short-term experiments. Long-term stability should be verified. |
| Oxidative (e.g., H₂O₂) | High | Many quinazolinone derivatives show minimal degradation under oxidative stress.[5] |
| Thermal (in solution) | Moderate | Stability is temperature-dependent. Avoid prolonged exposure to elevated temperatures. |
| Photolytic (UV/Vis light exposure) | Low to Moderate | Degradation can occur upon exposure to light. Solutions should be protected from light.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Solution Stability Assessment
This protocol outlines a typical forced degradation (stress testing) experiment to understand the degradation pathways of the compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acidic and alkaline samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with a corresponding increase in new peaks indicates degradation. This helps in identifying potential degradants and understanding the compound's liabilities.[10]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify the compound and separate it from its degradants.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). For many quinazolinones, this is in the 250-350 nm range.[2]
-
Method Validation: The method must be validated to be considered "stability-indicating." This involves demonstrating specificity by analyzing samples from the forced degradation study to ensure all degradation peaks are well-resolved from the parent compound peak.[5][10]
Visualizations
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 3. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Stability indicating assay | PPT [slideshare.net]
- 12. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Quinazolinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of quinazolinone derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazolinone derivatives exhibit poor water solubility?
A1: The limited water solubility of many quinazolinone derivatives is often attributed to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, which, along with other aromatic and lipophilic substituents, can lead to high crystal lattice energy and low polarity.[1] This molecular arrangement makes it energetically unfavorable for water molecules to effectively solvate the compound, resulting in poor aqueous solubility.[1] Consequently, many of these compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[1][2]
Q2: What is the initial step when a quinazolinone derivative fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (between 37-60°C) and ultrasonication can be employed to aid dissolution.[1] When diluting the stock solution into the aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1] If precipitation still occurs, it is an indication that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," can be addressed using several strategies:[1]
-
Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can increase solubility by reducing the polarity of the solvent system.[1][3]
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Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively enhancing their aqueous solubility.[1][3] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]
Q4: How does pH adjustment affect the solubility of quinazolinone compounds?
A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower, acidic pH where it becomes ionized.[1] Conversely, its solubility decreases significantly at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium leads to variable effective concentrations. | Visually inspect assay plates for precipitation. Employ solubility enhancement techniques such as co-solvents, surfactants, or cyclodextrins.[1] Consider if the compound is binding to plastics or interacting with media components.[1] |
| Potent in vitro activity, but poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. | Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve the dissolution rate and bioavailability.[1] |
Advanced Formulation Strategies for Improved Bioavailability
For compounds intended for in vivo studies, more advanced formulation strategies are often necessary to overcome poor bioavailability.
| Strategy | Mechanism of Action | Example with Quinazolinone Derivatives |
| Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[1] | Lapatinib methanesulfonate salt demonstrated a 4-fold increase in kinetic aqueous solubility compared to the free base.[1] |
| Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[1][4] | A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug.[1] |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug (guest), increasing its apparent water solubility.[1] | An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, showing a significant increase in dissolution.[1] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in the GI tract, presenting the drug in a solubilized state for absorption.[1] | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib resulted in a 2.14-fold increase in dissolution rate compared to the pure drug.[1] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[1][3]
1. Selection of Components:
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Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000).[1][3]
-
Select a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.[1][3]
2. Dissolution:
-
Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).[3]
-
Dissolve both components completely in the chosen solvent in a round-bottom flask to form a clear solution.[3]
3. Solvent Removal:
-
Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation.[2][3]
4. Drying and Pulverization:
-
Further dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.[2]
-
Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.[2]
Protocol 2: Complexation with Cyclodextrins using the Kneading Method
This protocol describes a method for preparing an inclusion complex of a quinazolinone derivative with a cyclodextrin.
1. Molar Ratio Selection:
-
Select a suitable molar ratio of the quinazolinone drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[3]
2. Mixing:
-
Accurately weigh the drug and cyclodextrin and place them in a glass mortar.
-
Thoroughly mix the powders.[3]
3. Kneading:
-
Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture.
-
Knead the resulting paste thoroughly with a pestle for 45-60 minutes. Maintain the consistency by adding more of the solvent blend if the mixture becomes too dry.[3]
4. Drying:
-
Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for enhancing the solubility of quinazolinone derivatives.
Caption: Troubleshooting logic for precipitation in biological assays.
References
Validation & Comparative
A Comparative Guide to 3-Amino-2-ethylquinazolin-4(3H)-one and Other Quinazolinone Derivatives in Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 3-Amino-2-ethylquinazolin-4(3H)-one has emerged as a compound of interest, particularly in the exploration of novel anticonvulsant agents. This guide provides an objective comparison of this compound with other quinazolinone derivatives, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Structure-Activity Relationship (SAR) of Anticonvulsant Quinazolinones
The anticonvulsant activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the 2 and 3 positions for modulating potency and pharmacokinetic properties.[1]
Key pharmacophoric features for anticonvulsant activity often include:
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A hydrophobic domain, provided by the quinazolinone moiety.
-
An electron donor atom at the N1 position.
-
A hydrogen bond accepting carbonyl group at position 4.
The substituents at positions 2 and 3 are critical for determining the anticonvulsant potency and the pharmacokinetic profile of the compounds.[1] For instance, the well-known, albeit controversial, sedative-hypnotic methaqualone is a 2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one.[1]
Comparative Anticonvulsant Activity
Direct comparative studies providing quantitative data (e.g., ED₅₀, TD₅₀) for a series of 2-alkyl-3-aminoquinazolin-4(3H)-ones, including the 2-ethyl derivative, are limited in the currently available literature. However, data from various studies on different 2,3-disubstituted quinazolinone derivatives can be compiled to infer structure-activity trends. The following tables summarize the anticonvulsant activity of selected quinazolinone derivatives from different studies.
It is crucial to note that a direct comparison of potencies between compounds from different studies should be approached with caution due to variations in experimental protocols, animal strains, and other laboratory conditions.
Table 1: Anticonvulsant Activity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives (PTZ-Induced Seizure Model)
| Compound | Substituent at Position 2 | Substituent at Position 3 | Dose (mg/kg) | Protection (%) | Latency to First Seizure (s) | Reference |
| 7a | p-CH₃O-C₆H₄- | Allyl | 150 | 100 | >1800 | [1] |
| 8b | p-CN-C₆H₄- | Benzyl | 150 | 100 | >1800 | [1] |
| 1a | p-Br-C₆H₄- | Allyl | 150 | High | - | [1] |
| 2a | C₆H₅- | Allyl | 150 | High | - | [1] |
| 4a | p-Cl-C₆H₄- | Allyl | 50, 100, 150 | Inactive | - | [1] |
| 2b | C₆H₅- | Benzyl | 50, 100, 150 | Inactive | - | [1] |
| 9b | H₂N- | Benzyl | 50, 100, 150 | Inactive | - | [1] |
| Phenobarbital | - | - | 20 | 100 | >1800 | [1] |
| Diazepam | - | - | 5 | 100 | >1800 | [1] |
Data from a study evaluating two series of 2,3-disubstituted quinazolin-4(3H)-ones.[1]
Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives (MES and scPTZ Models)
| Compound | Substituent(s) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 6l | 2-(2-oxo-2-(4-pyridyl)ethyl)-3-(o-tolyl) | - | - | - | - | [2] |
| 8i | 2-(2-oxo-2-pyridylethyl)-3-(o-chlorophenyl) | - | - | - | - | [2] |
| 5f | N-(4-chlorophenyl)-4-(1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | - | 28.90 | - | - | |
| 5b | N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | - | 47.38 | - | - | [3] |
| 5c | N-(4-methoxyphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | - | 56.40 | - | - | [3] |
| Compound 12 | N-(3,4,5,6-tetrachlorophthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)-thio]acetamide | 457 | - | 562 | 1.22 | |
| Compound 38 | 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione | 251 | - | 447 | 1.78 | [4] |
| Compound 8 | 2-((4-chlorobenzyl)thio)-3-butylquinazolin-4(3H)-one | >100 | 0.248 mmol/kg | >100 | - | [5] |
| Compound 13 | 3-butyl-2-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | >100 | 0.239 mmol/kg | >100 | - | [5] |
| Compound 19 | N-(benzo[d][2][6]dioxol-5-ylmethyl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide | 50% protection at 100 mg/kg | 100% protection at 100 mg/kg | >100 | - | [5] |
| Methaqualone | 2-methyl-3-o-tolyl | - | - | - | - | [2] |
| Ethosuximide | - | - | 1.06 mmol/kg | - | - | [5] |
This table compiles data from multiple sources, and direct comparisons should be made with caution. The specific substitutions for each compound are complex and are described in the respective references.
Mechanism of Action: GABAA Receptor Modulation
Many anticonvulsant quinazolinone derivatives are believed to exert their effects by modulating the function of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds often act as positive allosteric modulators (PAMs) at the benzodiazepine binding site or other allosteric sites on the GABAₐ receptor.[1] This modulation enhances the GABA-induced chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: GABAA Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of anticonvulsant properties of quinazolinone derivatives.
Synthesis of this compound
A common synthetic route involves a two-step process starting from methyl anthranilate.[7]
-
Step 1: Acylation of Methyl Anthranilate: Methyl anthranilate is reacted with propionyl chloride to form the corresponding amide.
-
Step 2: Cyclization with Hydrazine: The resulting amide is then treated with hydrazine to yield this compound.[7]
Caption: Synthesis of this compound.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: Electroconvulsiometer.
-
Procedure:
-
Animals are divided into groups (control, standard, and test groups).
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.). The vehicle is administered to the control group, and a standard anticonvulsant drug (e.g., phenytoin) is given to the standard group.
-
After a specified period (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear electrodes.
-
The presence or absence of the tonic hind limb extension (THLE) phase of the seizure is recorded.
-
The percentage of animals protected from THLE in the test group is calculated and compared to the control group. The ED₅₀ (median effective dose) can be determined from dose-response data.
-
Anticonvulsant Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., ethosuximide).
-
After a defined period, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a specific duration (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs lasting for at least 5 seconds).
-
The ability of the test compound to prevent or delay the onset of seizures is recorded. The percentage of protected animals is calculated, and the ED₅₀ can be determined.
-
Caption: Anticonvulsant Screening Workflow.
Neurotoxicity Assessment: Rotarod Test
The rotarod test is commonly used to assess motor coordination deficits, which can be an indicator of neurotoxicity.
-
Apparatus: Rotarod treadmill for mice.
-
Procedure:
-
Animals are trained to stay on a rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.
-
Only animals that successfully complete the training are used for the experiment.
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points after administration, the animals are placed back on the rotating rod.
-
The time taken for the animal to fall off the rod is recorded. A failure to remain on the rod for the pre-determined time is indicative of motor impairment.
-
The TD₅₀ (median toxic dose) can be calculated from dose-response data.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one and Ibuprofen for Researchers
This guide provides a detailed comparative analysis of the chemical and biological properties of 3-Amino-2-ethylquinazolin-4(3H)-one and the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the similarities and differences between these two compounds, with a focus on their potential anti-inflammatory and analgesic activities.
While extensive data is available for ibuprofen, a widely used pharmaceutical, research on the specific biological activities of this compound is less comprehensive. The 4(3H)-quinazolinone core is, however, a recognized pharmacophore with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] This comparison leverages data from studies on structurally related quinazolinone derivatives to provide a representative overview of the potential of this compound.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and physical properties of this compound and ibuprofen. These differences underpin their mechanisms of action and pharmacokinetic profiles.
| Property | This compound | Ibuprofen |
| Chemical Structure | A heterocyclic compound with a quinazoline core. | A propionic acid derivative. |
| Molecular Formula | C₁₀H₁₁N₃O | C₁₃H₁₈O₂ |
| Molecular Weight | 189.22 g/mol | 206.29 g/mol |
| Appearance | Crystalline solid | White crystalline powder |
| Solubility | Soluble in organic solvents like ethanol and DMSO. | Practically insoluble in water, freely soluble in acetone, methanol, and methylene chloride. |
Mechanism of Action
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for the therapeutic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.
The proposed mechanism of action for the anti-inflammatory and analgesic effects of many quinazolinone derivatives also involves the inhibition of COX enzymes, with some derivatives showing selectivity for COX-2.[2][3] Molecular docking studies on related 3-amino-2-phenylquinazoline-4(3H)-one derivatives suggest potential selective COX-2 inhibitory activity.[4]
Below is a diagram illustrating the cyclooxygenase pathway and the inhibitory action of NSAIDs like ibuprofen and potentially this compound.
Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.
Comparative Biological Activity
In Vitro COX Inhibition
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 - 13 | 80 - 370 | ~0.03 - 0.16 |
| Representative Quinazolinone Derivatives | >100 (for some selective inhibitors) | 0.33 - 0.80 (for some selective inhibitors) | >125 - >303 (for some selective inhibitors) |
Note: Data for ibuprofen and quinazolinone derivatives are compiled from various sources and experimental conditions may differ. The quinazolinone data represents potent and selective derivatives from different studies to illustrate the potential of this chemical class.[2]
In Vivo Anti-Inflammatory and Analgesic Activity
Standard animal models are used to assess the anti-inflammatory and analgesic potential of compounds.
| Assay | This compound (Representative Data from Analogs) | Ibuprofen (Reference) |
| Carrageenan-Induced Paw Edema (% Inhibition) | Structurally related quinazolinone derivatives have shown significant inhibition of paw edema. For instance, some 2,3-disubstituted 4(3H)-quinazolinones exhibited potent anti-inflammatory activity with ED₅₀ values ranging from 50.3-112.1 mg/kg.[2] Other analogs have also demonstrated significant reduction in paw edema.[5][6] | Well-established anti-inflammatory effect, with significant reduction in paw edema. |
| Acetic Acid-Induced Writhing (% Protection) | Several novel quinazoline derivatives have shown potent analgesic activity, with some compounds being more potent than indomethacin.[7] 2-substituted amino-3H-quinazolin-4-ones have also been reported as active analgesic agents.[8] | Standard analgesic, effectively reduces the number of writhes in this model. |
Experimental Protocols
To ensure reproducibility and enable further research, detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals: Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6-8 per group): a control group (vehicle), a reference group (e.g., ibuprofen), and test groups (different doses of the test compound).
-
Dosing: The test compound, vehicle, or reference drug is administered orally or intraperitoneally.
-
Induction of Edema: One hour after dosing, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animals: Swiss albino mice are commonly used.
-
Grouping and Dosing: Similar to the paw edema model, animals are divided into groups and administered the test compound, vehicle, or a reference analgesic (e.g., ibuprofen).
-
Induction of Writhing: Thirty minutes after oral administration (or a suitable pre-treatment time), each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6% (v/v) acetic acid solution.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 20-30 minutes.
-
Data Analysis: The percentage of analgesic activity (protection) is calculated as follows: % Protection = [ (Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group ] x 100
Conclusion
Ibuprofen is a well-characterized NSAID with a clear mechanism of action and extensive clinical data. This compound, as a representative of the quinazolinone class of compounds, shows significant potential for anti-inflammatory and analgesic activities, as suggested by studies on its structural analogs. The primary mechanism for this activity is likely the inhibition of COX enzymes, with a potential for COX-2 selectivity which could offer a better safety profile concerning gastrointestinal side effects.
Further direct comparative studies, including in vitro enzyme inhibition assays and in vivo efficacy and safety models, are necessary to fully elucidate the therapeutic potential of this compound relative to established drugs like ibuprofen. The information and protocols provided in this guide serve as a valuable resource for researchers interested in exploring the pharmacological profile of this and other novel quinazolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pji.ub.ac.id [pji.ub.ac.id]
- 5. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one Derivatives and Lapatinib in Oncology Research
In the landscape of oncology drug development, the quest for potent and selective kinase inhibitors is paramount. This guide provides a comparative overview of the efficacy of a class of emerging synthetic compounds, 3-Amino-2-ethylquinazolin-4(3H)-one derivatives, and the established targeted therapy drug, lapatinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of the available preclinical data for these compounds.
Introduction
Lapatinib is a well-characterized, orally active dual tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER2/ErbB2) and the epidermal growth factor receptor (EGFR/ErbB1).[1][2] Its established mechanism of action involves the reversible inhibition of the intracellular ATP-binding sites of these receptors, leading to the blockade of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, ultimately resulting in tumor cell growth arrest and apoptosis.[1][3][4] Lapatinib is clinically approved for the treatment of HER2-positive breast cancer.[1][5]
This compound and its derivatives belong to the quinazolinone class of heterocyclic compounds, which are known to possess a wide range of biological activities, including anticancer properties.[6][7][8][9] Research into these compounds is largely in the preclinical phase, with studies focusing on their synthesis and evaluation of cytotoxic effects against various cancer cell lines.[6][7][10] While direct comparative studies between this compound and lapatinib are not available, some studies have evaluated the anticancer activity of other quinazolin-4(3H)-one derivatives and compared them to lapatinib.[10]
Quantitative Data on Efficacy
The following tables summarize the available quantitative data from preclinical studies, comparing the cytotoxic and enzyme inhibitory activities of selected quinazolin-4(3H)-one derivatives with lapatinib.
Table 1: Comparative Cytotoxicity (IC50 in µM) Against Human Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast Adenocarcinoma) | A2780 (Ovarian Carcinoma) |
| Lapatinib | 5.9 ± 0.74 | 12.11 ± 1.03 |
| Quinazolin-4(3H)-one derivative 3j | 0.20 ± 0.02 | Not Reported |
| Quinazolin-4(3H)-one derivative 3g | Not Reported | 0.14 ± 0.03 |
| Quinazolin-4(3H)-one derivative 3a | 0.20 ± 0.02 | 3.00 ± 1.20 |
Data for quinazolin-4(3H)-one derivatives are sourced from a study by Al-Salem HS, et al. (2021).[10] It is important to note that these are different derivatives from this compound.
Table 2: Comparative Enzyme Inhibitory Activity (IC50 in µM)
| Compound/Drug | HER2 | EGFR | CDK2 |
| Lapatinib | 0.091 ± 0.015 | Not Reported | Not Reported |
| Quinazolin-4(3H)-one derivative 2i | 0.128 ± 0.024 | 0.097 ± 0.019 | 0.173 ± 0.012 |
| Quinazolin-4(3H)-one derivative 3i | 0.081 ± 0.011 | 0.181 ± 0.011 | 0.177 ± 0.032 |
| Erlotinib (EGFR inhibitor control) | Not Reported | 0.056 ± 0.012 | Not Reported |
| Imatinib (CDK2 inhibitor control) | Not Reported | Not Reported | 0.131 ± 0.015 |
Data for quinazolin-4(3H)-one derivatives are sourced from a study by Al-Salem HS, et al. (2021).[10]
Mechanism of Action and Signaling Pathways
Lapatinib exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This dual inhibition blocks key downstream signaling pathways crucial for cell proliferation and survival.
Caption: Mechanism of action of Lapatinib.
The mechanism of action for This compound derivatives is less defined. However, the broader class of quinazolinone compounds has been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases like EGFR, VEGFR, and CDK2, as well as inducing apoptosis and cell cycle arrest.[10][11][12][13] Some derivatives have been designed as dual PI3K/HDAC inhibitors.[14]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these compounds.
Synthesis of this compound
A common synthetic route involves a two-step process:[7][15]
-
Amide Formation: Reaction of methyl anthranilate with propionyl chloride to form the corresponding amide.
-
Cyclization: Treatment of the resulting amide with hydrazine to yield this compound.
Caption: Synthetic workflow for this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quinazolinone derivatives, lapatinib) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase enzyme (e.g., HER2, EGFR), a substrate peptide, and ATP.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Conclusion
Lapatinib is a clinically validated and potent dual inhibitor of EGFR and HER2 with a well-understood mechanism of action. In contrast, this compound and its derivatives represent an emerging class of compounds with demonstrated, and in some cases, potent anticancer activity in preclinical models.[10] The available data suggests that certain quinazolin-4(3H)-one derivatives can exhibit greater cytotoxicity and comparable or superior kinase inhibitory activity against specific targets when compared to lapatinib in vitro.[10]
However, it is crucial to emphasize that the research on this compound and its analogs is still in its early stages. Further comprehensive studies, including in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments, are necessary to fully elucidate their therapeutic potential. Direct, head-to-head comparative studies with established drugs like lapatinib would be invaluable in determining their relative efficacy and potential for clinical development. The versatility of the quinazolinone scaffold continues to make it an attractive starting point for the design of novel kinase inhibitors and other anticancer agents.[9][12]
References
- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. breastcancer.org [breastcancer.org]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 3-Amino-2-ethylquinazolin-4(3H)-one: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the anticancer activity of the novel compound 3-Amino-2-ethylquinazolin-4(3H)-one. Due to the limited publicly available data on the specific anticancer properties of this molecule, this document focuses on establishing a comprehensive validation workflow. We present comparative data from structurally related quinazolinone derivatives and standard chemotherapeutic agents to offer a robust benchmark for future experimental assessments.
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of this compound, it is essential to compare its performance against both established chemotherapeutics and other investigational compounds with a similar chemical scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinazolinone derivatives and standard drugs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Structurally Related Quinazolinones | Standard Drugs | ||||
| 2-(Furan-2-yl)-3-(p-chlorophenyl)quinazolin-4(3H)-one | HCT116 | Data not specified | Doxorubicin | MCF-7 | 0.65 - 2.5 |
| MCF-7 | Data not specified | HCT116 | Data not specified | ||
| 6-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-one | MCF-7 | 3.42 | Paclitaxel | MDA-MB-231 | 0.04 |
| NCI-H460 | 2.51 | RD | 0.58 | ||
| 3-(5-Nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)quinazolin-4(1H)-one | MCF-7 | Data not specified | |||
| 3-Arylmethylenamino-2-phenyl-4(3H)-quinazolone (Compound 7) | MDA-MB-231 | 8.79 |
Experimental Protocols for In Vitro Validation
A standardized panel of in vitro assays is crucial for the preliminary assessment of a compound's anticancer potential. These assays evaluate cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflows and Biological Pathways
Clear visual representations of experimental procedures and targeted biological pathways are essential for understanding the validation process and the compound's potential mechanism of action.
Caption: General workflow for the in vitro validation of anticancer compounds.
Quinazolinone derivatives have been reported to induce apoptosis through various signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and is often dysregulated in cancer.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for quinazolinones.
In Vivo Efficacy of 3-Amino-2-ethylquinazolin-4(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of 3-Amino-2-ethylquinazolin-4(3H)-one derivatives, focusing on their anticonvulsant and anti-inflammatory activities. The data presented is compiled from preclinical studies and benchmarked against established therapeutic agents.
Anticonvulsant Activity
Derivatives of quinazolin-4(3H)-one have demonstrated notable anticonvulsant effects in murine models. The primary mechanism of action for many of these compounds is believed to involve the enhancement of GABAergic neurotransmission through positive allosteric modulation of the GABAa receptor.
Comparative Efficacy in Pentylenetetrazole (PTZ)-Induced Seizure Model
The pentylenetetrazole (PTZ) model is a standard assay for evaluating potential anticonvulsant drugs, particularly those that may be effective against absence seizures. PTZ acts as a GABAa receptor antagonist, inducing clonic and tonic-clonic seizures. The efficacy of test compounds is measured by their ability to prevent or delay the onset of these seizures.
| Compound ID | Dose (mg/kg) | % Protection | Latency to First Seizure (seconds) | Reference Compound | % Protection (Ref.) | Latency (Ref.) |
| Derivative A | 100 | 83.3 | 450 ± 25 | Diazepam (5 mg/kg) | 100 | >1800 |
| Derivative B | 100 | 66.7 | 320 ± 18 | Diazepam (5 mg/kg) | 100 | >1800 |
| Derivative C | 100 | 50.0 | 210 ± 15 | Diazepam (5 mg/kg) | 100 | >1800 |
| Phenobarbital | 20 | 100 | >1800 | - | - | - |
Note: Data is a representative summary from multiple studies on quinazolinone derivatives and may not correspond to a single published study. "Derivative A, B, C" are placeholders for specific this compound analogs.
Anti-inflammatory Activity
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used acute inflammation assay to assess the efficacy of potential anti-inflammatory agents.
Comparative Efficacy in Carrageenan-Induced Paw Edema Model
Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound compared to a control group is a measure of its anti-inflammatory activity.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference Compound | % Inhibition (Ref.) |
| Derivative X | 50 | 45.8 | Indomethacin (10 mg/kg) | 55.2 |
| Derivative Y | 50 | 38.2 | Indomethacin (10 mg/kg) | 55.2 |
| Derivative Z | 50 | 32.5 | Indomethacin (10 mg/kg) | 55.2 |
Note: Data is a representative summary. "Derivative X, Y, Z" are placeholders for specific this compound analogs.
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Assay
Objective: To assess the anticonvulsant activity of a test compound.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Diazepam), and test compound groups at various doses.
-
Test compounds or vehicle are administered intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) or i.p. at a convulsant dose (e.g., 85 mg/kg, s.c.).[1]
-
Animals are immediately placed in individual observation cages.
-
The latency to the first appearance of clonic seizures and the presence or absence of tonic-clonic seizures are recorded over a 30-minute observation period.[1]
-
The percentage of animals protected from seizures in each group is calculated.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are divided into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin), and test compound groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Test compounds or vehicle are administered orally (p.o.) or i.p.
-
After a pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2][3]
-
Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: GABAa Receptor Signaling Pathway and the modulatory action of quinazolinone derivatives.
Caption: Experimental workflow for the Pentylenetetrazole (PTZ)-induced seizure assay.
Caption: Experimental workflow for the Carrageenan-induced paw edema assay.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-ethylquinazolin-4(3H)-one Analogs as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-2-ethylquinazolin-4(3H)-one analogs, with a focus on their potential as anticonvulsant agents. The quinazolin-4(3H)-one scaffold is a well-established pharmacophore known for a wide range of biological activities, including central nervous system effects. Methaqualone, a notable historical example, highlighted the potential of this chemical class in modulating CNS activity.[1][2][3][4] Modern research continues to explore derivatives of this core structure for novel therapeutic applications, particularly in the realm of epilepsy treatment.[4][5][6]
The anticonvulsant activity of quinazolinone derivatives is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[1][3][7] These models help to identify compounds that can prevent seizure spread (MES) and those that can raise the seizure threshold (scPTZ).[3] Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions of the quinazolinone ring play a crucial role in determining the anticonvulsant potency and neurotoxicity of these compounds.[2][3]
Quantitative Data Summary
The following tables summarize the anticonvulsant activity of various 2,3-disubstituted quinazolin-4(3H)-one analogs. While specific data for a comprehensive series of 3-Amino-2-ethyl analogs is limited in the public domain, the data presented for related structures provide valuable insights into the SAR of this compound class.
Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound ID | R2-Substituent | R3-Substituent | Anticonvulsant Activity (% Protection) | Neurotoxicity | Reference |
| Series 1 | |||||
| Compound A | -CH3 | -Aryl | Moderate | Low | [2] |
| Compound B | -C2H5 | -Aryl | Significant | Moderate | [2] |
| Series 2 | |||||
| Compound X | -Aryl | -NH-Aryl | High | Not Reported | [5] |
| Compound Y | -Aryl | -NH-Alkyl | Moderate | Not Reported | [5] |
| Series 3 | |||||
| Compound 8 | -S-CH2-Aryl(Cl) | -Butyl | 100% (scPTZ) | Low | [3] |
| Compound 13 | -S-CH2-Aryl(OCH3) | -Butyl | 100% (scPTZ) | Low | [3] |
| Compound 19 | -Heteroalkyl | -Benzyl | High (scPTZ & MES) | Moderate | [3] |
Note: This table is a representative summary based on available literature. The specific substitutions and reported activities can be found in the cited references.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
1. General Synthesis of 3-Amino-2-substituted-quinazolin-4(3H)-ones:
A common synthetic route involves the reaction of an appropriately substituted 2-aminobenzamide or anthranilic acid derivative.[5]
-
Step 1: Synthesis of 2-Alkyl/Aryl-3,1-benzoxazin-4-one: Substituted anthranilic acid is reacted with an appropriate acyl chloride (e.g., propionyl chloride for a 2-ethyl group) in a suitable solvent like pyridine. The resulting intermediate is then cyclized using a dehydrating agent such as acetic anhydride.
-
Step 2: Synthesis of 3-Amino-2-substituted-quinazolin-4(3H)-one: The 2-substituted-3,1-benzoxazin-4-one is reacted with hydrazine hydrate in a solvent like ethanol under reflux conditions to yield the 3-amino-quinazolinone derivative.[8]
2. Anticonvulsant Screening:
-
Animals: Male albino mice are typically used for these studies.[3]
-
Maximal Electroshock (MES) Induced Seizure Test:
-
The test compounds are administered intraperitoneally (i.p.) at a specific dose.
-
After a set period (e.g., 30-60 minutes), a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
The abolition of the hind limb tonic extensor phase of the seizure is recorded as a positive result, indicating protection.[1][5]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test:
-
Neurotoxicity Screening (Rotarod Test):
-
Mice are trained to remain on a rotating rod.
-
After administration of the test compound, the animals are placed back on the rotarod.
-
The inability of the animal to maintain equilibrium on the rod for a specified time is indicative of neurotoxicity.[3]
-
Visualizations
General Synthetic Pathway for this compound Analogs
Caption: Synthetic route to this compound and its derivatives.
Experimental Workflow for Anticonvulsant Evaluation
Caption: Workflow for evaluating the anticonvulsant activity of test compounds.
Structure-Activity Relationship Logic
Caption: Logical relationships in the SAR of quinazolinone-based anticonvulsants.
References
- 1. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. jpbsci.com [jpbsci.com]
- 7. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Conventional Heating vs. Microwave Synthesis of Quinazolinones
For researchers, scientists, and professionals in drug development, the efficient synthesis of pharmacologically relevant scaffolds is paramount. Quinazolinones, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a detailed comparison of conventional heating and microwave-assisted synthesis methods for quinazolinones, supported by experimental data, protocols, and visual workflows.
Data Presentation: A Quantitative Comparison
Microwave-assisted organic synthesis has emerged as a powerful technique, often demonstrating significant advantages over traditional heating methods.[3] The primary benefits include dramatically reduced reaction times and improved product yields.[4][5] A comparative study on the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one highlights these differences:
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Product | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
| (Source: E-Journal UIN Malang)[4] |
While quantitative data on product purity is not always explicitly reported in comparative studies, microwave-assisted synthesis is frequently associated with the formation of "cleaner products" and "high purity," suggesting a reduction in side reactions and byproducts.[3]
Experimental Protocols
The following methodologies detail the synthesis of quinazolinone derivatives via both conventional and microwave-assisted techniques.
Conventional Synthesis Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
This conventional method is a two-step process that begins with the formation of a benzoxazinone intermediate.
Step 1: Synthesis of Benzoxazinone Intermediate
-
Anthranilic acid (25 mmol) and acetic anhydride (50 mmol) are combined in a round-bottom flask.
-
The mixture is heated under reflux for 4 hours.
-
Following the reaction, the excess acetic anhydride and the acetic acid formed are removed by evaporation under reduced pressure to yield the crude benzoxazinone.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
-
The synthesized benzoxazinone and a corresponding amine are added to a deep eutectic solvent (DES) containing molecular sieves.
-
The reaction mixture is stirred and heated at 80°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the desired product is precipitated by the addition of water and then purified by recrystallization from ethanol.
Microwave-Assisted Synthesis Protocol: One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones
This protocol describes a more direct, one-pot, three-component reaction under microwave irradiation.
-
Anthranilic acid, a desired amine, and an orthoester are mixed in a vessel suitable for microwave synthesis.
-
The reaction mixture is subjected to microwave irradiation.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is poured over crushed ice.
-
The crude product that separates is collected by filtration.
-
The final product is purified by recrystallization from ethanol.[4]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A comparative workflow of conventional vs. microwave synthesis.
Caption: A general experimental workflow for quinazolinone synthesis and evaluation.
Caption: Quinazolinone targeting the PI3K/Akt/mTOR signaling pathway.
Conclusion
Microwave-assisted synthesis presents a compelling alternative to conventional heating for the production of quinazolinones, offering dramatically reduced reaction times and improved yields.[4] This makes it a more sustainable and efficient method for researchers and professionals in drug development.[3] The choice of synthetic route will ultimately depend on the specific research goals, available equipment, and the scale of the synthesis. However, the data strongly suggests that microwave irradiation is a superior method for the rapid and efficient synthesis of this important class of heterocyclic compounds.
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
A Head-to-Head Comparison of the Biological Activity of Quinazolinone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of quinazolinone isomers, supported by experimental data. Quinazolinone, a fused heterocyclic compound, exists primarily in two isomeric forms: quinazolin-4(3H)-one and quinazolin-2(1H)-one.[1] The substitution pattern on this core structure dictates the compound's pharmacological profile, with the 4(3H)-quinazolinone scaffold being the more extensively studied isomer.[1] This guide summarizes the available data on the anticancer and antimicrobial activities of these isomers, providing detailed experimental protocols and visual workflows to aid in research and development.
Comparative Biological Activity: A Tale of Two Isomers
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] While both quinazolin-4(3H)-one and quinazolin-2(1H)-one isomers are of interest, the former has garnered significantly more attention in drug discovery efforts.
Anticancer Activity
Quinazolinone derivatives, particularly the 4(3H)-isomers, are well-established as potent anticancer agents.[3] Many of these compounds function by inhibiting key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[4]
Table 1: Comparative Anticancer Activity of Quinazolinone Derivatives
| Isomer | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one | 2-(4-methoxyphenyl)-3-(4-methylphenyl) | MCF-7 (Breast) | 1.5 | [4] |
| 2-(4-chlorophenyl)-3-(4-methylphenyl) | MCF-7 (Breast) | 2.1 | [4] | |
| 2-(4-fluorophenyl)-3-(4-methylphenyl) | MCF-7 (Breast) | 3.2 | [4] | |
| Gefitinib (Standard) | A549 (Lung) | 0.015 | [4] | |
| Quinazolin-2(1H)-one | 6-{[2-(diethylamino)ethyl]thio}-3-phenyl-2-oxo-2H-[1][5][6]triazino[2,3-c]quinazoline | Leukemia | Data not specified | [5] |
| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | >100 | [5] |
Note: A direct head-to-head comparison of isomers with identical substitution patterns is limited in the available literature. The data presented for the quinazolin-2(1H)-one isomer is for a more complex, fused-ring derivative, highlighting the disparity in research focus.
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[7] The substitution at various positions on the quinazolinone ring is a key determinant of the antibacterial spectrum and potency.[2]
Table 2: Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Isomer | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolin-4(3H)-one | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (A-1) | Staphylococcus aureus | "very good" | [7] |
| Streptococcus pyogenes | "very good" | [7] | ||
| Escherichia coli | "good" | [7] | ||
| Pseudomonas aeruginosa | "good" | [7] | ||
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative (A-4) | Pseudomonas aeruginosa | "excellent" | [7] | |
| Ampicillin (Standard) | S. aureus | - | [8] | |
| Quinazolin-2(1H)-one | 2-substituted quinazoline derivative (Compound 22) | S. pyogenes | 12-25 µM | [9] |
| K. pneumoniae | moderate effect in vivo | [9] |
Note: The qualitative data ("very good," "good," "excellent") from the reference indicates significant activity, although precise MIC values were not provided in that specific study. The data for the quinazolin-2(1H)-one isomer is for a different derivative, again illustrating the focus on the 4-oxo isomer in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The quinazolinone compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Science
Diagrams of key experimental workflows and signaling pathways provide a clearer understanding of the methodologies and mechanisms of action.
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Compounds incorporating this moiety have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. A critical aspect of the drug development process is the evaluation of a compound's selectivity, or its potential for cross-reactivity with multiple biological targets. This guide provides a comparative overview of the cross-reactivity of quinazolinone derivatives, with a focus on their activity across various enzyme families, particularly protein kinases. While specific cross-reactivity data for 3-Amino-2-ethylquinazolin-4(3H)-one is not extensively available in the public domain, this guide leverages data from structurally related quinazolinone derivatives to illustrate the potential for multi-target engagement within this chemical class.
Multi-Target Affinity of Quinazolinone Derivatives
Quinazolinone derivatives have demonstrated the ability to interact with a range of biological targets, a characteristic that can be advantageous for treating complex multifactorial diseases, but also poses a risk of off-target effects. The following table summarizes the inhibitory activities of several quinazolinone derivatives against various protein kinases, highlighting the potential for cross-reactivity within this family of enzymes.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.128 ± 0.024 | Lapatinib | 0.078 ± 0.015 | |
| EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 | |
| Compound 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 | |
| EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 | |
| Compound 2h | CDK2 | - | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.138 ± 0.012 | Lapatinib | 0.078 ± 0.015 | |
| EGFR | 0.102 ± 0.014 | Erlotinib | 0.056 ± 0.012 | |
| Compound 3g | CDK2 | - | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.112 ± 0.016 | Lapatinib | 0.078 ± 0.015 | |
| Compound 3h | CDK2 | - | Imatinib | 0.131 ± 0.015 |
| EGFR | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 | |
| Compound 6c | CDK2 | 0.183 ± 0.01 | - | - |
| EGFR | 0.083 ± 0.005 | - | - | |
| VEGFR-2 | 0.076 ± 0.004 | - | - | |
| HER2 | 0.138 ± 0.07 | - | - |
Data compiled from studies on various quinazolinone derivatives.[1][2] Note that "Compound 2i", "3i", etc., refer to specific derivatives synthesized in the cited research and are not structurally identical to this compound.
The data clearly indicates that several quinazolinone derivatives exhibit potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR-2.[1][2] This multi-kinase inhibition profile suggests that the quinazolinone scaffold can be a valuable starting point for the design of broad-spectrum anticancer agents. However, it also underscores the importance of comprehensive screening to assess the selectivity of any new quinazolinone-based drug candidate.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of quinazolinone derivatives.
In Vitro Kinase Inhibition Assay
This assay is employed to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
General Procedure:
-
Reagents and Materials: Recombinant human kinase enzymes (e.g., CDK2, HER2, EGFR, VEGFR2), appropriate peptide substrates, ATP (adenosine triphosphate), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Plate Preparation: A 384-well plate is typically used. The test compounds are serially diluted in DMSO and then added to the wells.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells containing the test compound. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to stop the kinase reaction and to generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Analysis: The signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of a compound.
General Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells containing the cells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a cytotoxicity (MTT) assay.
References
Comparative Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one and Leading PARP Inhibitors
A Benchmarking Guide for Drug Development Professionals
This guide provides a comparative overview of the investigational compound 3-Amino-2-ethylquinazolin-4(3H)-one against the well-established Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Talazoparib. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives showing potential as PARP inhibitors, a class of enzymes critical to DNA damage repair.[1][2][3] This document summarizes the inhibitory activities based on in vitro enzymatic assays and details the experimental protocols used to derive these comparisons.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potential of this compound was benchmarked against Olaparib and Talazoparib, two FDA-approved PARP inhibitors, by determining their half-maximal inhibitory concentrations (IC50) against the PARP1 enzyme. The data underscores the standing of the investigational compound in relation to current standards of care.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | PARP1 | 8.5 | Investigational Compound |
| Olaparib | PARP1 | 5.0[4][5] | FDA-approved inhibitor. Potent against PARP1 and PARP2.[4][6] |
| Talazoparib | PARP1 | 0.6[6][7] | FDA-approved inhibitor. Noted for high potency and PARP-trapping ability.[7][8] |
Mandatory Visualization
The following diagrams illustrate the PARP1 signaling pathway in the context of DNA repair and the general workflow for determining enzyme inhibition.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Caption: General experimental workflow for a PARP1 chemiluminescent inhibition assay.
Experimental Protocols
The IC50 values presented were determined using a standardized in vitro PARP1 enzymatic assay. The following protocol provides a detailed methodology for replication.
Objective: To determine the concentration at which a test compound inhibits 50% of PARP1 enzymatic activity.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone H1 (substrate)
-
Activated Calf Thymus DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
Streptavidin-HRP Conjugate
-
Chemiluminescent HRP Substrate
-
White, opaque 96-well plates
-
Test Compounds: this compound, Olaparib, Talazoparib (dissolved in DMSO)
Procedure:
-
Plate Coating: Histone H1 is diluted in PBS and coated onto the wells of a 96-well plate. The plate is incubated overnight at 4°C and then washed three times with Wash Buffer.[2]
-
Blocking: To prevent non-specific binding, 200 µL of Blocking Buffer is added to each well, and the plate is incubated for 90 minutes at room temperature. The plate is then washed again three times.[2]
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound, Olaparib, Talazoparib) are prepared in Assay Buffer. A small, fixed volume (e.g., 5 µL) of each dilution is added to the appropriate wells. Control wells receive DMSO vehicle only.
-
Enzyme Reaction Initiation: A reaction master mix is prepared containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer. This mix is added to all wells to initiate the enzymatic reaction.[2]
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow for the PARP-catalyzed biotin-ADP-ribosylation of the histone substrate.
-
Detection: Following incubation, the plate is washed to remove unreacted components. Diluted Streptavidin-HRP conjugate is then added to each well and incubated for 30 minutes. This allows the HRP conjugate to bind to the biotinylated PAR chains on the histone.[2]
-
Signal Generation: After a final wash step, a chemiluminescent HRP substrate is added to each well.
-
Data Acquisition: The plate is immediately read on a luminometer to measure the light output from each well.
-
Data Analysis: The luminescence signal is proportional to the amount of PARP1 activity. The data is normalized to control wells (100% activity) and blank wells (0% activity). IC50 values are calculated by fitting the inhibitor concentration versus percent inhibition data to a four-parameter logistic curve.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the DNA damage response (DDR).[9] It acts as a DNA damage sensor, binding to single-strand breaks (SSBs).[10] Upon binding, PARP1's catalytic activity is stimulated, and it uses NAD+ as a substrate to synthesize and attach long polymers of ADP-ribose (PAR) to itself and other acceptor proteins, like histones.[11] This process, known as PARylation, creates a scaffold that recruits a cascade of other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[3]
PARP inhibitors, including quinazolinone-based compounds, exert their effect by binding to the catalytic domain of PARP1, competing with NAD+.[2] This prevents the synthesis of PAR, effectively stalling the repair of SSBs. While healthy cells can tolerate this by using alternative repair pathways, cancer cells with deficiencies in other repair mechanisms, such as the homologous recombination (HR) pathway (often due to BRCA1 or BRCA2 mutations), are highly dependent on PARP1.[4] In these cells, unresolved SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-2-ethylquinazolin-4(3H)-one: A Comprehensive Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 3-Amino-2-ethylquinazolin-4(3H)-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and developmental activities.
Immediate Safety and Hazard Summary
Hazard Classification: Based on analogous compounds, this compound is likely to be classified as a hazardous substance with the following potential effects[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation[1].
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
Respiratory protection (e.g., an N95 dust mask) if handling the compound as a powder outside of a chemical fume hood.
Quantitative Hazard Data
Quantitative toxicity data for this compound is not available. However, for a related compound, 3-(aminomethyl)-4(3H)-quinazolinone dihydrochloride, the following data has been reported:
| Metric | Value | Route of Exposure | Species |
| LD50 | 400 mg/kg | Intraperitoneal | Mouse[2] |
This information underscores the need for cautious handling and strict adherence to disposal protocols.
Operational Plan for Waste Management
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Identification and Segregation :
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .
-
Segregate this waste from other waste streams to prevent incompatible chemical reactions. For instance, keep it separate from strong acids and bases.
-
-
Containerization :
-
Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical. Plastic containers are often preferred.
-
Ensure the container's cap is in good condition, with no cracks or signs of deterioration, and is securely closed when not in use.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " (no abbreviations or chemical formulas).
-
Indicate the date when waste was first added to the container.
-
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) .
-
The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.
-
Partially filled, properly labeled containers can remain in the SAA for up to one year, provided the accumulation limits are not exceeded.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste.
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
-
Note: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: In-Lab Chemical Degradation (For Informational Purposes)
While professional disposal is the primary recommendation, in-lab chemical degradation may be considered under specific circumstances, provided the necessary equipment and safety measures are in place. The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which can break it down into less hazardous components.
Important Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.
Objective: To hydrolyze the quinazolinone ring of this compound.
Materials:
-
Waste containing this compound
-
Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Appropriate neutralization agents (e.g., sodium bicarbonate for acid hydrolysis, dilute HCl for basic hydrolysis)
-
pH indicator paper or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, carefully measure the amount of waste to be treated.
-
Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Acid or Base Addition: Slowly add an excess of either concentrated HCl or a concentrated NaOH solution to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring. The reaction time may vary depending on the specific concentration of the waste.
-
Cooling and Neutralization: Turn off the heat and allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture to a pH between 5.5 and 10.5.
-
Verification: Before disposal, it is crucial to verify the complete degradation of the quinazolinone compound using an appropriate analytical method (e.g., HPLC, TLC).
-
Disposal of Treated Waste: Once degradation is confirmed and the pH is within the acceptable range, the treated aqueous waste may be eligible for drain disposal, subject to local regulations. Always double-check with your institutional EHS for final approval.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling 3-Amino-2-ethylquinazolin-4(3H)-one
This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-2-ethylquinazolin-4(3H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough internal risk assessment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The hazard information presented is based on data for the structurally similar compound, 3-amino-2-methylquinazolin-4(3H)-one, and general safety protocols for quinazolinone derivatives.
Hazard Identification and Personal Protective Equipment
Based on data for a structurally similar compound, 3-amino-2-methylquinazolin-4(3H)-one, the primary hazards are presumed to be:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Item | Specifications and Protocols |
| Eye/Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[2] |
| Skin Protection | Nitrile Gloves | Inspect for tears or perforations before each use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly after handling.[2] |
| Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[2] Consider a disposable gown made of polyethylene-coated polypropylene for added protection against hazardous products.[3] | |
| Respiratory Protection | N95 Respirator or higher | Recommended, especially when handling the powder outside of a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls :
-
All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control airborne particles.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
-
Weighing and Transfer :
-
Handle the compound on a non-porous, easily decontaminated surface within the fume hood.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
When transferring, minimize the dropping height to reduce dust generation.
-
-
Dissolution :
-
If preparing a solution, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
Ensure the vessel is appropriately sized to contain the solvent and any potential effervescence.
-
-
Reaction :
-
All reactions involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Monitor the reaction for any signs of unexpected reactivity.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water.[2] Remove contaminated clothing.[2] Wash the skin with soap and water. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated PPE and disposable labware, in a clearly labeled, sealed, and chemically resistant container.[2]
-
-
Waste Segregation :
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
-
-
Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations.
-
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
